Piperidone hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
5174-67-4 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H2,(H,6,7);1H |
InChI Key |
XESLSYPFOYZAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for piperidone hydrochloride, a key intermediate in the pharmaceutical industry. The document details various synthetic routes, complete with experimental protocols and quantitative data, to assist researchers and professionals in drug development and chemical synthesis.
Synthesis from N-Protected 4-Piperidones
A prevalent strategy for synthesizing 4-piperidone (B1582916) hydrochloride involves the deprotection of N-protected 4-piperidone precursors. The choice of the protecting group is crucial for the overall efficiency and selectivity of the synthesis.
Deprotection of N-Carbethoxy-4-piperidone
This pathway involves the removal of the N-carbethoxy protecting group, which can be achieved through a two-step process.[1][2]
Mechanism:
The synthesis proceeds via an initial etherification of the ketone group to form a more stable intermediate, followed by the hydrolysis of the carbamate (B1207046) and the ketal in an acidic medium to yield the desired 4-piperidone hydrochloride.
Experimental Protocol:
-
Step 1: Etherification to N-Carbethoxy-4,4-dimethoxypiperidine
-
N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in a fluid medium such as methanol.
-
An acid catalyst, for instance, p-toluene sulphonic acid (PTSA), is added portion-wise at a temperature of 37 °C to 40 °C.[1]
-
The reaction mixture is then heated to a predetermined temperature and maintained for a specific period to ensure the completion of the reaction.[1]
-
-
Step 2: Hydrolysis to 4-Piperidone Hydrochloride Hydrate (B1144303)
-
The resulting N-Carbethoxy-4,4-dimethoxypiperidine is hydrolyzed using a base.
-
The intermediate, 4,4-dimethoxypiperidine, is then added in portions to concentrated hydrochloric acid at a controlled temperature of 5 °C to 10 °C over 90 to 120 minutes.[1]
-
The temperature of the reaction mass is subsequently raised and maintained to afford 4-piperidone hydrochloride hydrate.[1]
-
Quantitative Data:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | N-Carbethoxy-4-piperidone | Trimethyl orthoformate, Methanol, PTSA | 37-40 (initial), then elevated | - | - | - | [1] |
| 2 | 4,4-dimethoxypiperidine | Concentrated HCl | 5-10 (initial), then 65-85 | 2-5 | up to 86 | >98 | [1] |
Note: The yield of 4-piperidone hydrochloride hydrate is reported to be significantly affected by the concentration and quantity of HCl used in the final step, with yields decreasing to a range of 53% - 73% with altered HCl concentrations.[1]
Deprotection of N-Boc-4-piperidone
The tert-butoxycarbonyl (Boc) group is another commonly used protecting group for the nitrogen atom in the piperidine (B6355638) ring. Its removal is typically achieved under acidic conditions.
Mechanism:
The Boc group is readily cleaved by strong acids, such as hydrochloric acid, in a suitable solvent. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt.
Experimental Protocol:
-
A solution of the N-Boc protected piperidine derivative is dissolved in a suitable solvent like 1,4-dioxane (B91453).
-
A 4M solution of hydrogen chloride in 1,4-dioxane is added, and the mixture is stirred at room temperature for several hours.[3]
-
The reaction is monitored for completion, after which the product is isolated, often by precipitation and filtration.[3]
Dieckmann Condensation
The Dieckmann condensation is a classical and versatile method for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones like 4-piperidone. This intramolecular cyclization of a diester is typically promoted by a strong base.
Mechanism:
The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base (e.g., sodium ethoxide, sodium hydride). The resulting enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation in acidic conditions yield the 4-piperidone.
Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation
This pathway involves the initial synthesis of a diester intermediate followed by cyclization.
Experimental Protocol:
-
Step 1: Michael Addition
-
Benzylamine is reacted with two equivalents of methyl acrylate (B77674) in an alcoholic solvent. The reaction is typically carried out at room temperature initially and then heated to 50-60 °C for 9-24 hours.
-
-
Step 2: Dieckmann Condensation
-
The resulting diester is cyclized using a strong base, such as sodium metal in toluene, at elevated temperatures.
-
-
Step 3: Hydrolysis and Decarboxylation
-
The cyclic β-keto ester is then hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid to yield N-benzyl-4-piperidone.
-
Quantitative Data:
| Reactants | Reagents/Solvents | Key Reaction | Yield (%) | Reference |
| Benzylamine, Methyl Acrylate | Methanol, Sodium, Toluene, HCl | Dieckmann Condensation | 75.3 - 78.4 |
Reduction of Dihydropyridones
The reduction of dihydropyridone derivatives offers a direct route to the corresponding piperidones. While catalytic hydrogenation can sometimes lead to over-reduction, the use of milder reducing agents provides a more controlled synthesis.[4]
Mechanism:
The conjugate reduction of the α,β-unsaturated ketone system in N-acyl-2,3-dihydro-4-pyridones can be effectively achieved using zinc dust in acetic acid. The reaction proceeds through a single electron transfer mechanism from the zinc metal to the conjugated system, followed by protonation by acetic acid.
Experimental Protocol:
-
N-acyl-2,3-dihydro-4-pyridone is dissolved in glacial acetic acid.
-
Zinc dust is added to the solution, and the mixture is stirred at room temperature.
-
The reaction progress is monitored, and upon completion, the excess zinc is filtered off.
-
The product is isolated from the filtrate by extraction and purified.
Quantitative Data:
| Reactants | Reagents/Solvents | Yield (%) | Reference |
| N-acyl-2,3-dihydro-4-pyridones | Zinc dust, Acetic acid | 91-95 | [4] |
Aza-Michael Reaction
The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of nitrogen-containing heterocycles. A double aza-Michael reaction using divinyl ketones is a modern and efficient approach to 2-substituted 4-piperidones.[5]
Mechanism:
The reaction involves the conjugate addition of a primary amine to one of the vinyl groups of the divinyl ketone, forming an enolate intermediate. This is followed by a second intramolecular aza-Michael addition of the newly formed secondary amine to the remaining vinyl group, leading to the cyclized 4-piperidone product.
Experimental Protocol:
-
A primary amine is reacted with a divinyl ketone in a suitable solvent.
-
The reaction can be promoted by a base or can proceed under neutral conditions depending on the reactivity of the substrates.
-
The reaction conditions are optimized to favor the double addition and cyclization over polymerization or single addition products.
Catalytic Hydrogenation of Pyridine (B92270)
The catalytic hydrogenation of pyridine is a direct and atom-economical method for the synthesis of piperidine and its derivatives, and it is a common industrial process.[6][7] The reaction typically requires a catalyst and is carried out under hydrogen pressure.
Mechanism:
Pyridine is hydrogenated over a metal catalyst, such as platinum, palladium, rhodium, or nickel. The aromatic pyridine ring is reduced to the saturated piperidine ring through the addition of three molecules of hydrogen. The resulting 4-piperidone is then converted to its hydrochloride salt.
Experimental Protocol:
-
Pyridine is dissolved in a suitable solvent, often glacial acetic acid when using a platinum oxide (PtO2) catalyst.[8]
-
The catalyst is added to the solution in a high-pressure reactor.
-
The reactor is purged and then pressurized with hydrogen gas.
-
The reaction is carried out at a specific temperature and pressure with vigorous stirring for a set duration.[8]
-
After the reaction, the catalyst is filtered off, and the 4-piperidone is isolated and converted to the hydrochloride salt.
Quantitative Data:
| Catalyst | Solvent | Pressure (bar) | Temperature | Time (h) | Yield (%) | Reference |
| PtO2 | Glacial Acetic Acid | 50-70 | Room Temp. | 4-8 | High | [8] |
| Rh/C | - | - | Ambient | - | 98 | [9] |
Three-Component Coupling Reaction
A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate provides a convergent and efficient route to tertiary propargylamines.[4]
Mechanism:
This reaction, often referred to as an A3 coupling (Aldehyde-Alkyne-Amine), involves the in-situ formation of an iminium ion from the aldehyde and the secondary amine (4-piperidone). A metal acetylide, generated from the terminal alkyne and a suitable metal catalyst (e.g., copper or gold), then attacks the iminium ion to form the propargylamine (B41283) product. The use of a chiral ligand can induce enantioselectivity in the product.
Experimental Protocol:
-
An aldehyde, a terminal alkyne, and 4-piperidone hydrochloride hydrate are combined in a suitable solvent.
-
A catalyst, typically a copper or gold salt, and often a chiral ligand for asymmetric synthesis, are added.
-
The reaction is stirred at a specific temperature until completion.
-
The product is then isolated and purified.
Signaling Pathways and Experimental Workflows
Synthesis of 4-Piperidone Hydrochloride from N-Carbethoxy-4-piperidone
Caption: Synthesis of 4-Piperidone Hydrochloride from N-Carbethoxy-4-piperidone.
Dieckmann Condensation Pathway to N-Benzyl-4-piperidone
Caption: Dieckmann Condensation Pathway to N-Benzyl-4-piperidone.
General Workflow for Catalytic Hydrogenation of Pyridine
Caption: General Workflow for Catalytic Hydrogenation of Pyridine.
References
- 1. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 4-Piperidone synthesis [organic-chemistry.org]
- 5. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Piperidone Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of piperidone hydrochloride, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical properties, synthesis, and its crucial role as a precursor in the synthesis of various high-value molecules, including the potent analgesic, fentanyl.
Core Chemical and Physical Data
This compound is commercially available in both anhydrous and monohydrate forms. The key quantitative data for these forms are summarized below for easy reference and comparison.
| Property | 4-Piperidone (B1582916) Hydrochloride (Anhydrous) | 4-Piperidone Monohydrate Hydrochloride |
| CAS Number | 41979-39-9[1][2] | 40064-34-4[3][4][5] |
| Molecular Formula | C₅H₉NO·HCl[2][6] | C₅H₉NO·HCl·H₂O[5] |
| Molecular Weight | 135.59 g/mol [2][7] | 153.61 g/mol [5][8][9][10] |
| Appearance | White to off-white crystalline powder[6] | White to yellow to orange powder/crystal[4] |
| Melting Point | 94-96 °C[5] | |
| Synonyms | 4-Oxopiperidine hydrochloride[1][6] | 4,4-Piperidinediol hydrochloride[4][5] |
Synthetic Protocols
The synthesis of 4-piperidone hydrochloride and its derivatives has been approached through various methods. A common strategy involves the Dieckmann condensation of aminodicarboxylate esters, a multi-step process that requires careful control of reaction conditions. Another approach involves the catalytic hydrogenation of pyridine (B92270) to produce 4-piperidone, which is then treated with hydrochloric acid.[11]
A general synthetic pathway to N-substituted 4-piperidones often starts from 4-piperidone monohydrate hydrochloride. The nitrogen of the piperidine (B6355638) ring can be functionalized through nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.[7] Protecting the piperidine nitrogen with groups such as tert-butoxycarbonyl (Boc) is a common strategy to control reactivity during multi-step syntheses.[7]
Below is a generalized workflow for the synthesis and derivatization of 4-piperidone.
Synthetic overview of 4-piperidone hydrochloride and its derivatives.
Experimental Protocol: Synthesis of Fentanyl from 4-Piperidone Monohydrate Hydrochloride
4-Piperidone hydrochloride is a key starting material in the synthesis of fentanyl and its analogs. The following is a detailed, three-step experimental protocol for the synthesis of fentanyl, a potent opioid analgesic.
Step 1: N-Alkylation of 4-Piperidone Monohydrate Hydrochloride
This step involves the alkylation of the piperidine nitrogen with 2-phenylethyl bromide.
-
Reaction Setup : To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., acetonitrile), add cesium carbonate as a base.
-
Addition of Alkylating Agent : Add 2-phenylethyl bromide to the reaction mixture.
-
Reaction Conditions : Stir the mixture at room temperature for a specified period (e.g., 24 hours).
-
Work-up and Purification : After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography to yield N-(2-phenylethyl)-4-piperidone.
Step 2: Reductive Amination
This step introduces the aniline (B41778) moiety to the 4-position of the piperidone ring.
-
Reaction Setup : Dissolve the N-(2-phenylethyl)-4-piperidone from Step 1 and aniline in a chlorinated solvent (e.g., dichloroethane).
-
Addition of Reducing Agent : Add sodium triacetoxyborohydride (B8407120) to the mixture.
-
Reaction Conditions : Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification : Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The crude product, 4-anilino-N-phenethylpiperidine (ANPP), can be purified by column chromatography.
Step 3: Acylation
The final step involves the acylation of the secondary amine to yield fentanyl.
-
Reaction Setup : Dissolve the purified ANPP from Step 2 in a suitable solvent such as dichloromethane.
-
Addition of Acylating Agent : Add propionyl chloride to the solution.
-
Reaction Conditions : Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification : Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated to give the crude fentanyl product. Recrystallization from a suitable solvent system can be performed for further purification.
The following diagram illustrates the synthetic pathway for fentanyl starting from 4-piperidone monohydrate hydrochloride.
Synthetic route to Fentanyl from 4-piperidone monohydrate hydrochloride.
Role in Drug Development and Biological Activity of Derivatives
4-Piperidone hydrochloride is a crucial building block in the synthesis of a wide range of pharmaceuticals beyond fentanyl. It is a precursor to drugs such as risperidone (B510) (an antipsychotic) and olanzapine (B1677200) (an antipsychotic).[3] The piperidine scaffold is a common motif in many biologically active compounds.
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been shown to possess a variety of biological activities. For instance, 3,5-bis(ylidene)-4-piperidone derivatives have been investigated as curcumin (B1669340) mimics and exhibit antitumor, anti-inflammatory, and antimicrobial properties.[4] These activities suggest that the piperidone core can be functionalized to interact with various biological targets.
The general role of 4-piperidone hydrochloride as a precursor to biologically active compounds can be visualized as follows:
Conceptual pathway from 4-piperidone hydrochloride to pharmacological effects.
References
- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 7. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 8. 4-Piperidone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safety and Handling of 4-Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-piperidone (B1582916) hydrochloride (CAS No: 41979-39-9) and its monohydrate form (CAS No: 40064-34-4), which are key intermediates in the synthesis of various pharmaceuticals.[1][2] Adherence to rigorous safety protocols is essential when handling this compound to mitigate potential risks. This document outlines the known hazards, exposure control measures, and emergency procedures.
Chemical and Physical Properties
4-Piperidone hydrochloride is typically a white to off-white or beige crystalline powder.[3] It is soluble in water.[1][3] The hydrochloride salt form enhances the compound's stability and solubility.[3] While "piperidone hydrochloride" can refer to the anhydrous form, the monohydrate is also commonly used. For the purposes of this guide, safety and handling precautions are applicable to both forms unless otherwise specified.
Table 1: Physical and Chemical Properties of 4-Piperidone Hydrochloride and its Monohydrate
| Property | 4-Piperidone Hydrochloride | 4-Piperidone Hydrochloride Monohydrate |
| Synonyms | 4-Oxopiperidine hydrochloride, Piperidin-4-one hydrochloride[3] | 4,4-Piperidinediol hydrochloride, 4-Piperidinone monohydrate hydrochloride[1] |
| CAS Number | 41979-39-9[3] | 40064-34-4[1] |
| Molecular Formula | C₅H₁₀ClNO[3] | C₅H₉NO · HCl · H₂O[2] |
| Molecular Weight | 135.59 g/mol | 153.61 g/mol [2] |
| Appearance | White to off-white crystalline powder[3] | Beige powder solid |
| Odor | Odorless | Odorless |
| Melting Point | Not available | 89 - 99 °C / 192.2 - 210.2 °F |
| Solubility | Soluble in water[3] | Soluble in water[1] |
| Stability | Stable under recommended storage conditions. | Hygroscopic. Stable under recommended storage conditions. |
Hazard Identification and Toxicological Information
The toxicological properties of 4-piperidone hydrochloride have not been fully investigated.[4] However, based on available data, it is classified as a hazardous substance.
Table 2: GHS Hazard Classification for 4-Piperidone Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[5] |
| Combustible Dust | - | May form combustible dust concentrations in air. |
Note: Data is based on aggregated information and may vary slightly between suppliers.
There is currently no specific quantitative toxicological data, such as LD50 or LC50 values, available for 4-piperidone hydrochloride in the public domain. The hazards identified are based on its GHS classification.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of 4-piperidone hydrochloride.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Container: Keep the container tightly closed.
-
Conditions: Store in a dry, cool, and well-ventilated place. Refrigeration is recommended.
-
Hygroscopic Nature: The monohydrate form is hygroscopic; protect from moisture.
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Conforms to EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts. |
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Clean mouth with water. Do not induce vomiting. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: If the material is flammable or a combustible dust cloud could form, eliminate all ignition sources.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.
-
Cleanup: Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal. Do not let the product enter drains.
-
Decontamination: Clean the spill area thoroughly.
Caption: Workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Fine dust dispersed in air may ignite. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions. The monohydrate form is hygroscopic.
-
Conditions to Avoid: Incompatible products, exposure to moist air or water, and dust formation.
-
Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Experimental Protocols for Hazard Assessment
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test evaluates the potential of a chemical to cause skin irritation by measuring its effect on cell viability in a reconstructed human epidermis model.[6][7][8]
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in a cell culture incubator.[7]
-
Application of Test Substance: A precise amount of the powdered 4-piperidone hydrochloride (e.g., 25mg) is applied directly to the surface of the triplicate tissue models.[7] A negative control (e.g., water) and a positive control (e.g., 5% SDS) are also tested.[7]
-
Exposure and Post-Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) in a cell culture incubator.[7] Afterward, the test substance is removed by washing, and the tissues are placed in fresh medium for a recovery period (e.g., 42 hours).[7]
-
Viability Assessment: Tissue viability is determined using a colorimetric assay with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.[7]
-
Classification: The viability of the test substance-treated tissues is compared to the negative control. If the mean viability is less than or equal to 50%, the substance is classified as a skin irritant (UN GHS Category 2).[6][7]
In Vitro Eye Irritation: Macromolecular Test Method (OECD TG 496)
This test identifies chemicals that may cause serious eye damage or, conversely, do not require classification for eye irritation, by modeling changes to corneal opacity.[9][10][11]
Methodology:
-
System Preparation: A macromolecular reagent composed of proteins, glycoproteins, and other components is rehydrated to form a matrix that mimics the cornea's structure.[10]
-
Application of Test Substance: For a solid like 4-piperidone hydrochloride, a series of doses (e.g., 25, 50, 75, 100, 125 mg) are applied to a membrane disc placed over the matrix.[10]
-
Exposure: The system is incubated for 24 hours at a controlled temperature.[10]
-
Quantification: The turbidity of the macromolecular reagent, caused by protein denaturation and matrix disruption, is measured by the change in optical density at 405 nm using a spectrophotometer.[10]
-
Classification: The results are used to classify the substance's potential for causing serious eye damage (UN GHS Category 1) or not requiring classification.[9][10]
Caption: Logical process for hazard assessment and control.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous waste. Do not empty into drains or the environment.
Conclusion
4-Piperidone hydrochloride is a valuable chemical intermediate that requires careful handling due to its potential hazards, including skin, eye, and respiratory irritation. While comprehensive toxicological data is not yet available, the existing information necessitates the use of appropriate engineering controls, personal protective equipment, and adherence to strict safety protocols. Researchers, scientists, and drug development professionals must be fully aware of these precautions to ensure a safe laboratory environment.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 3. chemijournal.com [chemijournal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iivs.org [iivs.org]
- 7. x-cellr8.com [x-cellr8.com]
- 8. mbresearch.com [mbresearch.com]
- 9. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]
- 10. x-cellr8.com [x-cellr8.com]
- 11. delltech.com [delltech.com]
solubility of piperidone hydrochloride in different solvents
An In-depth Technical Guide to the Solubility of Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of this compound. Due to the prevalence in research and commercial availability, this document focuses primarily on 4-piperidone (B1582916) hydrochloride , which typically exists as a monohydrate. The solubility of a compound is a critical physicochemical property, influencing its application in synthesis, formulation, and various analytical procedures. This guide consolidates available solubility data, outlines standard experimental protocols for its determination, and provides a visual representation of the experimental workflow.
Physicochemical Properties of 4-Piperidone Hydrochloride
4-Piperidone hydrochloride is a versatile synthetic intermediate used in the production of various pharmaceuticals, including analgesics and antipsychotics.[1][2] It is commonly available as a white to off-white crystalline solid in its monohydrate form.[1][3][4]
Table 1: Physicochemical Properties of 4-Piperidone Monohydrate Hydrochloride
| Property | Value | Source |
| CAS Number | 40064-34-4 | [3] |
| Molecular Formula | C₅H₉NO • HCl • H₂O | [3] |
| Molecular Weight | 153.61 g/mol | [3][5][6] |
| Appearance | Crystalline solid; Off-white to beige-yellow powder | [3][4] |
| Melting Point | 95 - 99 °C | [4][6] |
Solubility Profile
The hydrochloride salt form of 4-piperidone enhances its stability and solubility, particularly in aqueous media.[1] While widely described as "soluble in water"[5][6], quantitative data across a broad spectrum of solvents is not extensively published in the scientific literature. The most specific data is often found on technical data sheets from chemical suppliers.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 4-piperidone hydrochloride monohydrate. It is important to note that these values may represent kinetic solubility rather than thermodynamic equilibrium solubility and can vary based on experimental conditions.
Table 2: Quantitative Solubility of 4-Piperidone Hydrochloride Monohydrate
| Solvent | CAS Number | Solubility |
| Dimethylformamide (DMF) | 68-12-2 | 5 mg/mL[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | 30 mg/mL[3] |
| Ethanol | 64-17-5 | 2 mg/mL[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | N/A | 10 mg/mL[3] |
Qualitative Solubility Information
-
Water : Generally reported as "soluble".[5][6] The hydrate (B1144303) form is noted to increase aqueous solubility due to favorable hydrogen bonding.[7]
-
Organic Solvents : It is described as being soluble in various organic solvents, a general characteristic that facilitates its use as an intermediate in organic synthesis.[1]
Experimental Protocols for Solubility Determination
To generate further solubility data, researchers can employ standardized methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[8][9]
Shake-Flask Method for Thermodynamic Solubility
This protocol is a widely accepted and reliable method for measuring the equilibrium solubility of a compound.[8]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
4-Piperidone hydrochloride (pure solid)
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Stoppered flasks or vials
-
Orbital shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE or PVDF)
-
Calibrated pH meter (for aqueous/buffered media)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation : Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved and remains in equilibrium with the undissolved solid.[8]
-
Equilibration : Seal the flasks and place them in a temperature-controlled shaker. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[9]
-
Phase Separation : After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the samples.
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.[10] This step is critical to prevent artificially high concentration measurements.
-
Quantification :
-
Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, most commonly HPLC.[8] UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and no interfering substances are present.
-
-
Data Reporting : Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L, specifying the solvent and the exact temperature of the experiment.[10] For buffered solutions, the final pH of the saturated solution should also be measured and reported.[8]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Piperidone monohydrate hydrochloride(40064-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. benchchem.com [benchchem.com]
Spectroscopic Characterization of 4-Piperidone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-piperidone (B1582916) hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a relevant synthetic workflow.
Introduction
4-Piperidone hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a six-membered ring with a nitrogen atom and a ketone group, makes it a valuable precursor for the synthesis of numerous biologically active molecules, notably as a starting material in the synthesis of fentanyl and its analogs.[3] Accurate spectroscopic characterization is crucial for identity confirmation, purity assessment, and understanding its chemical behavior in synthetic transformations. In aqueous solutions and as a monohydrate, 4-piperidone can exist in equilibrium with its hydrated form, 4,4-piperidinediol hydrochloride.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-piperidone hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-piperidone hydrochloride in solution. The chemical shifts are influenced by the solvent and the hydration state of the molecule.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of 4-piperidone hydrochloride in its hydrated form (4,4-piperidinediol hydrochloride) is characterized by signals corresponding to the methylene (B1212753) protons of the piperidine (B6355638) ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | t | 4H | Protons on C2 and C6 (adjacent to N) |
| ~2.5 | t | 4H | Protons on C3 and C5 (adjacent to C=O) |
Note: Data is representative and may vary based on solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~208 | C4 (Carbonyl carbon) |
| ~50 | C2 and C6 (Carbons adjacent to N) |
| ~40 | C3 and C5 (Carbons adjacent to C=O) |
Note: Data is representative and may vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-piperidone hydrochloride. The spectrum is characterized by absorptions corresponding to the carbonyl group, N-H and C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (of the hydrochloride salt) and O-H stretching (of hydrate) |
| ~2900-3000 | Medium | C-H stretching of methylene groups |
| ~1720 | Strong | C=O (Ketone) stretching |
Note: The presence of water of hydration can lead to a broad O-H stretching band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. For 4-piperidone hydrochloride, the mass spectrum typically shows the molecular ion peak for the free base (4-piperidone) after the loss of HCl.[1]
| m/z | Relative Intensity | Assignment |
| 99 | [M]+ | Molecular ion of 4-piperidone (free base) |
| 71 | Moderate | Fragmentation ion |
| 56 | High | Fragmentation ion |
| 42 | High | Fragmentation ion |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 4-piperidone hydrochloride.
NMR Spectroscopy
-
Sample Preparation: A sample of 4-piperidone hydrochloride (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: A small amount of 4-piperidone hydrochloride (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of 4-piperidone hydrochloride is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), is used. For GC-MS, derivatization may be necessary.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced into the instrument, and the mass spectrum is recorded over a suitable m/z range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Synthetic Workflow: Synthesis of Fentanyl
4-Piperidone hydrochloride is a crucial starting material for the synthesis of fentanyl. The following diagram illustrates a common synthetic route.
Caption: A simplified workflow for the synthesis of Fentanyl from 4-Piperidone Hydrochloride.
This workflow demonstrates the key transformations involving 4-piperidone hydrochloride, highlighting its importance as a precursor in the synthesis of this potent opioid analgesic. The process involves an initial N-alkylation, followed by reductive amination and a final acylation step to yield fentanyl.
References
A Technical Guide to Piperidone Hydrochloride: Commercial Availability, Properties, and Synthetic Applications
For researchers, scientists, and drug development professionals, piperidone hydrochloride serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, key chemical and physical properties, and detailed experimental protocols for its application in organic synthesis.
Commercial Availability and Suppliers
This compound, most commonly available as 4-piperidone (B1582916) hydrochloride monohydrate, is readily accessible from various chemical suppliers. The compound is offered in a range of purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical offerings.
| Supplier | Product Name | Purity | Pack Sizes |
| US Biological Life Sciences [1] | 4-Piperidone hydrochloride monohydrate | 99+% (Reagent Grade), Highly Purified[1] | 5g, 10g, 25g, 100g, 250g, 1Kg[1] |
| Lab Pro Inc. [2] | 4-Piperidone Monohydrate Hydrochloride | Min. 98.0%[2] | 100g[2] |
| Cayman Chemical [3] | 4-Piperidone (hydrochloride hydrate) | ≥95%[3] | - |
| Cenmed Enterprises [4] | 4-Piperidone Hydrochloride Monohydrate | ≥99% (Assay)[4] | 250g, 1Kg, 5Kg[4] |
| Simson Pharma Limited [5] | 4-Piperidone Monohydrate Hydrochloride | High Quality | Inquire for pack sizes |
| Nordmann [6] | 4-Piperidone monohydrate hydrochloride | High Quality | Inquire for pack sizes |
| Molekula [7] | 4-Piperidone hydrochloride monohydrate | - | 25g, 100g[7] |
| Thermo Fisher Scientific (Alfa Aesar) [8][9][10] | 4-Piperidone hydrochloride monohydrate | 97%, 98%[8][10] | Inquire for pack sizes |
| Ningbo Inno Pharmchem Co., Ltd. | 4-Piperidone Hydrochloride Monohydrate | High Purity | Inquire for pack sizes |
| Citizen Laboratories Private Limited [11] | 4-Piperidone Hydrochloride Monohydrate | 99% Min[11] | Inquire for pack sizes |
Quantitative Data
The following tables summarize the key physical and chemical properties of 4-piperidone hydrochloride monohydrate, compiled from various supplier data sheets and certificates of analysis.
General Properties
| Property | Value | Source |
| CAS Number | 40064-34-4 | [2][3][4] |
| Molecular Formula | C₅H₉NO · HCl · H₂O | [3][4][7] |
| Molecular Weight | 153.61 g/mol | [2][4][7] |
| Appearance | White to off-white or pale yellow crystalline powder | [2][4][8][9][10] |
Physical and Chemical Constants
| Property | Value | Source |
| Melting Point | 90-98 °C, 93-95 °C, 94-96 °C, 97-100 °C, 100 °C | [2][4][8][9][10] |
| Solubility | DMF: 5 mg/ml, DMSO: 30 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |
Experimental Protocols
This compound is a versatile intermediate in organic synthesis, frequently employed in the construction of piperidine-containing scaffolds. Below are detailed methodologies for key synthetic transformations.
Synthesis of Fentanyl via Alkylation and Reductive Amination
This protocol outlines a three-step synthesis of fentanyl starting from 4-piperidone monohydrate hydrochloride.[1][12]
Step 1: N-Alkylation of 4-Piperidone
-
Reaction Setup: In a round-bottom flask, combine 4-piperidone monohydrate hydrochloride (1 equivalent), 2-(bromoethyl)benzene (1 equivalent), and cesium carbonate in acetonitrile.
-
Reaction Conditions: Stir the mixture at 80 °C for 16 hours.
-
Workup and Purification: After cooling to room temperature, add water and dichloromethane (B109758). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the N-alkylated piperidone.
Step 2: Reductive Amination with Aniline (B41778)
-
Reaction Setup: Dissolve the N-alkylated piperidone from Step 1 (1 equivalent) and aniline (1 equivalent) in a suitable solvent.
-
Reaction Conditions: Add sodium triacetoxyborohydride (B8407120) (1.4 equivalents) and glacial acetic acid (2 equivalents) to the mixture.[11] Stir at room temperature.
-
Workup and Purification: Upon completion, the reaction is worked up to isolate the 4-anilino-N-phenethylpiperidine intermediate.
Step 3: Acylation to Fentanyl
-
Reaction Setup: Dissolve the 4-anilino-N-phenethylpiperidine from Step 2 (1 equivalent) in dichloromethane.
-
Reaction Conditions: Add propionyl chloride dropwise to the solution.[11]
-
Isolation and Purification: The resulting fentanyl is isolated and purified from the reaction mixture.[11]
General Protocol for Reductive Amination
Reductive amination is a widely used method to introduce amino substituents at the 4-position of the piperidone ring.
-
Imine Formation: Dissolve 1-benzyl-4-piperidone (1 equivalent) and the desired amine (1.0-1.2 equivalents) in dichloromethane (DCM) or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.[3]
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at room temperature for 1 to 24 hours, monitoring its progress by TLC or LC-MS.[3]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[3]
Synthetic Workflow Visualization
The following diagram illustrates the synthetic pathway for fentanyl from 4-piperidone hydrochloride, as detailed in the experimental protocol section.
Caption: Synthetic workflow for the preparation of Fentanyl.
References
- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. molekula.com [molekula.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
The Pivotal Role of Piperidone Hydrochloride as a Heterocyclic Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidone hydrochloride, a class of heterocyclic compounds, serves as a cornerstone in the edifice of modern organic and medicinal chemistry. Its rigid, six-membered ring structure containing a nitrogen atom and a ketone functional group offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The hydrochloride salt form enhances its stability and solubility, making it an ideal starting material for numerous synthetic transformations. This technical guide provides a comprehensive overview of the role of this compound as a heterocyclic building block, with a focus on its applications in the synthesis of pharmacologically active compounds. We will delve into key synthetic methodologies, present quantitative data for representative reactions, provide detailed experimental protocols, and explore the signaling pathways modulated by molecules derived from this invaluable precursor.
The Synthetic Versatility of this compound
The piperidone core is a privileged scaffold found in a multitude of natural products and synthetic drugs.[1][2] this compound, particularly the 4-piperidone (B1582916) isomer, is a readily available and reactive intermediate for the construction of these complex molecular architectures.[3] Its utility spans a wide range of organic reactions, including multicomponent reactions, condensations, and cyclizations, leading to the formation of various nitrogen-containing heterocycles.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic and powerful method for the construction of indole ring systems. 4-Piperidone hydrochloride is a key reactant in the synthesis of tetrahydro-γ-carbolines, a significant class of indole alkaloids with a wide range of biological activities.[3] The reaction involves the condensation of 4-piperidone with a substituted phenylhydrazine (B124118) hydrochloride under acidic conditions to form a hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization to yield the indole scaffold.[5][6]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. This compound derivatives are excellent substrates for various MCRs.
-
Biginelli-type Reactions: N-protected 4-piperidones can participate in Biginelli-type reactions with aldehydes and ureas or thioureas to generate dihydropyrimidinone-fused piperidines. These scaffolds are of significant interest in medicinal chemistry. The reaction is typically acid-catalyzed and proceeds through the formation of an iminium intermediate.[5][7]
-
Petrenko-Kritschenko Piperidone Synthesis: This reaction involves the condensation of an aldehyde, a β-keto ester derivative, and ammonia (B1221849) or a primary amine to construct the 4-piperidone ring system itself.[8][9] While not a direct use of pre-formed this compound, it is a fundamental synthesis of the core structure and highlights the importance of the piperidone motif.
-
Ugi Reaction: 4-Piperidone and its derivatives can serve as the ketone component in Ugi multicomponent reactions, which involve an amine, a carboxylic acid, and an isocyanide. This reaction leads to the formation of dipeptide-like scaffolds, which are valuable in the generation of compound libraries for drug discovery.[10]
Synthesis of Opioid Analgesics: The Fentanyl Example
4-Piperidone hydrochloride is a crucial starting material in several synthetic routes to fentanyl and its potent analogs.[4][9] The synthesis typically begins with the N-alkylation of 4-piperidone, followed by reductive amination and subsequent acylation to yield the final product. The "Siegfried" and "Gupta" methods are two well-known synthetic pathways that utilize 4-piperidone as a key precursor.[4][9]
Synthesis of Curcumin (B1669340) Mimics
Curcumin, a natural product with a wide range of biological activities, suffers from poor pharmacokinetic properties. 3,5-Bis(ylidene)-4-piperidone scaffolds are considered curcumin mimics with improved stability and bioavailability.[11][12] These compounds are typically synthesized via a Claisen-Schmidt condensation of 4-piperidone hydrochloride with aromatic aldehydes.[11]
Synthesis of Spiro-Heterocycles
The ketone functionality of piperidone allows for its use in the synthesis of spiro-heterocyclic compounds, where two rings share a single atom. For instance, the reaction of isatin (B1672199) derivatives with 4-piperidone can lead to the formation of spiro-oxindoles, a class of compounds with significant biological activities, including anticancer properties.[10][11]
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize quantitative data for some of the key synthetic transformations involving this compound, providing a comparative overview of their efficiency.
| Reaction Type | Piperidone Derivative | Reactants | Product | Yield (%) | Reference(s) |
| N-Alkylation | 4-Piperidone monohydrate hydrochloride | 2-(Bromoethyl)benzene, Cs₂CO₃ | N-phenylethylpiperidin-4-one | 88 | [13] |
| Reductive Amination | N-phenylethylpiperidin-4-one | Aniline (B41778), Sodium triacetoxyborohydride (B8407120) | N-[1-(2-phenylethyl)-4-piperidinyl]aniline | 91 | [13] |
| Acylation | N-[1-(2-phenylethyl)-4-piperidinyl]aniline | Propionyl chloride, Hunig's base | Fentanyl | 95 | [13] |
| Biginelli-type Reaction | Benzaldehyde, Ethyl acetoacetate, Urea (B33335) | Dihydropyrimidinone derivative | 58-62 | [14] | |
| Fischer Indole Synthesis | p-Tolylhydrazine hydrochloride, 2-Methylcyclohexanone (B44802) | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering practical insights for laboratory synthesis.
Protocol 1: Synthesis of Fentanyl from 4-Piperidone Monohydrate Hydrochloride[13]
Step 1: N-phenylethylpiperidin-4-one (13)
-
To a solution of 4-piperidone monohydrate hydrochloride (12) in a suitable solvent, add 2-(bromoethyl)benzene and cesium carbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain N-phenylethylpiperidin-4-one (13) as a light yellow oil.
-
Yield: 88%
-
Step 2: N-[1-(2-phenylethyl)-4-piperidinyl]aniline (14)
-
Dissolve N-phenylethylpiperidin-4-one (13) and aniline in dichloromethane.
-
Add acetic acid to the solution.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous NaOH solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-[1-(2-phenylethyl)-4-piperidinyl]aniline (14).
-
Yield: 91%
-
Step 3: Fentanyl (4)
-
Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline (14) in a suitable solvent.
-
Add Hunig's base (N,N-diisopropylethylamine) to the solution.
-
Add propionyl chloride dropwise and stir the reaction at room temperature.
-
Upon completion, work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate to obtain Fentanyl (4).
-
Yield: 95%
-
Protocol 2: Representative Fischer Indole Synthesis of a Tetrahydro-γ-carboline[15]
-
To a solution of glacial acetic acid, add p-tolylhydrazine hydrochloride and 2-methylcyclohexanone (as a representative ketone).
-
Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into water and neutralize with 1 M NaOH.
-
Extract the product with chloroform (B151607) (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent by evaporation.
-
Purify the residue by passing it through a short silica (B1680970) gel column to obtain 4a,6-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole.
-
Yield: 85%
-
Protocol 3: Representative Biginelli-type Multicomponent Synthesis[12][16]
-
In a round-bottom flask, mix an aromatic aldehyde (e.g., benzaldehyde, 2 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2.5 mmol), and urea (2.5 mmol).
-
Add a catalytic amount of a Lewis acid (e.g., triphenylphosphine, 0.2 mmol).
-
Heat the mixture with stirring at 100 °C for 8 hours under solvent-free conditions.
-
After cooling, pour the reaction mixture into crushed ice with stirring.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the product from 95% ethanol (B145695) or ethyl acetate (B1210297) to obtain the pure dihydropyrimidinone derivative.
-
Yields: 80-90%
-
Signaling Pathways Modulated by Piperidone-Derived Molecules
The pharmacological effects of many drugs derived from this compound are a result of their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation.[16] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. Small molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to tumor cell death. Several potent and selective piperidinone-based inhibitors of the MDM2-p53 interaction have been developed.[3][16] These compounds typically mimic the key interactions of the p53 N-terminal domain with the hydrophobic cleft of MDM2.[16][17]
Caption: MDM2-p53 signaling pathway and the action of piperidinone-based inhibitors.
JNK/p38 MAPK Signaling Pathway
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key signaling cascades involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Certain piperidine-substituted quinolinones and naphthyridinones have been identified as potent inhibitors of p38 MAP kinase.[4][13] By inhibiting p38 MAPK, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α. Furthermore, inhibition of p38 MAPK can sensitize tumor cells to apoptosis induced by chemotherapeutic agents, an effect that can be mediated by the activation of the JNK pathway.[18]
Caption: Simplified JNK/p38 MAPK signaling pathway and the target of piperidinone-based inhibitors.
Akt/GSK-3β Signaling Pathway
The PI3K/Akt/GSK-3β signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Aberrant activity of this pathway is associated with numerous diseases, including cancer and neurodegenerative disorders. Piperine (B192125), a piperidine (B6355638) alkaloid, has been shown to modulate this pathway.[1][13] Studies have indicated that piperine can reverse the activation of glycogen (B147801) synthase kinase-3β (GSK-3β) by modulating the PI3K/Akt pathway, which may contribute to its neuroprotective effects.[13] The activation of Akt leads to the inhibitory phosphorylation of GSK-3β, thereby influencing downstream cellular processes.
Caption: The Akt/GSK-3β signaling pathway and its modulation by piperine.
Conclusion
This compound and its derivatives are undeniably indispensable building blocks in the synthesis of heterocyclic compounds, particularly those with significant pharmacological activities. Their versatility in a wide range of organic reactions, coupled with their role as precursors to approved drugs and promising drug candidates, underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of the synthetic utility of this compound, supported by quantitative data and detailed experimental protocols. Furthermore, the exploration of the signaling pathways modulated by piperidone-derived molecules offers valuable insights for the rational design of next-generation therapeutics. As synthetic methodologies continue to evolve, the role of this compound as a foundational heterocyclic building block is set to expand, paving the way for the discovery of novel and more effective treatments for a myriad of diseases.
References
- 1. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascentagepharma.com [ascentagepharma.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 10. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 13. Piperine regulates glycogen synthase kinase-3β-related signaling and attenuates cognitive decline in D-galactose-induced aging mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione | Semantic Scholar [semanticscholar.org]
The Versatile Core: A Technical Guide to the Applications of Piperidone Hydrochloride in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Piperidone hydrochloride, a heterocyclic ketone, represents a cornerstone in synthetic medicinal chemistry. Its rigid cyclic structure serves as a versatile scaffold for the construction of a diverse array of pharmacologically active agents. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the synthesis of key pharmaceuticals, detailed experimental protocols, and the underlying pharmacological principles of the molecules derived from it.
Core Applications in Pharmaceutical Synthesis
This compound, particularly 4-piperidone (B1582916) hydrochloride, is a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its chemical reactivity, centered around the ketone and the secondary amine, allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications.
Analgesics: The Fentanyl Analogs
4-Piperidone is a key precursor in the synthesis of fentanyl and its analogs, a class of potent synthetic opioids used for pain management. The piperidine (B6355638) ring is an essential pharmacophore in this class of molecules. The synthesis typically involves N-alkylation of the piperidone, followed by reductive amination and subsequent acylation.
Antipsychotics: Risperidone (B510) and Olanzapine (B1677200)
The piperidine moiety is a common structural feature in many atypical antipsychotics. While the synthesis of drugs like risperidone may involve precursors that already contain the piperidine ring, the fundamental synthetic strategies often rely on reactions characteristic of piperidone chemistry. These drugs typically exert their effects by modulating dopamine (B1211576) and serotonin (B10506) receptor pathways. It is important to note that the primary synthetic routes for olanzapine do not typically start from a simple this compound but rather from a more complex thienobenzodiazepine precursor.
Other CNS-Active Agents: Tramadol (B15222)
Tramadol, a centrally acting analgesic, also contains a substituted piperidine-like (cyclohexane) ring that is structurally related to the piperidone core. The synthesis of tramadol and its analogs often starts from cyclohexanone, a close structural relative of 4-piperidone, and involves a Mannich reaction followed by a Grignard reaction.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of key pharmaceuticals derived from this compound and related structures.
Synthesis of Fentanyl from 4-Piperidone Monohydrate Hydrochloride
This three-step synthesis involves N-alkylation, reductive amination, and acylation.
Step 1: N-Alkylation to form 1-(2-phenethyl)-4-piperidone
-
Reagents: 4-Piperidone monohydrate hydrochloride, 2-bromoethylbenzene, cesium carbonate, acetonitrile (B52724).
-
Procedure: A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent), 2-bromoethylbenzene (1.1 equivalents), and cesium carbonate (2.5 equivalents) in acetonitrile is stirred at room temperature for 24 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 1-(2-phenethyl)-4-piperidone.
Step 2: Reductive Amination to form N-(1-(2-phenethyl)-4-piperidinyl)aniline
-
Reagents: 1-(2-phenethyl)-4-piperidone, aniline (B41778), sodium triacetoxyborohydride (B8407120), acetic acid, dichloroethane.
-
Procedure: To a solution of 1-(2-phenethyl)-4-piperidone (1 equivalent) and aniline (1.2 equivalents) in dichloroethane, acetic acid (2 equivalents) is added, followed by sodium triacetoxyborohydride (1.5 equivalents). The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane (B109758). The organic layer is dried and concentrated to give N-(1-(2-phenethyl)-4-piperidinyl)aniline.
Step 3: Acylation to form Fentanyl
-
Reagents: N-(1-(2-phenethyl)-4-piperidinyl)aniline, propionyl chloride, diisopropylethylamine (DIPEA), dichloromethane.
-
Procedure: N-(1-(2-phenethyl)-4-piperidinyl)aniline (1 equivalent) is dissolved in dichloromethane and cooled in an ice bath. DIPEA (2 equivalents) is added, followed by the dropwise addition of propionyl chloride (1.2 equivalents). The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield fentanyl.[1]
Experimental Workflow for Fentanyl Synthesis
Caption: Synthetic pathway for Fentanyl from 4-Piperidone.
Ugi Four-Component Reaction (General Protocol)
-
Components:
-
Carbonyl: 4-Piperidone hydrochloride hydrate (B1144303)
-
Amine: e.g., Aniline or other primary amines
-
Carboxylic Acid: e.g., Propionic acid
-
Isocyanide: e.g., Cyclohexyl isocyanide
-
-
General Procedure: The amine and the carbonyl component (4-piperidone hydrochloride hydrate) are mixed in a suitable solvent, typically methanol, to form an iminium ion in situ. Subsequently, the carboxylic acid and the isocyanide are added. The reaction mixture is stirred at room temperature for 24-48 hours. The product, an α-acylamino amide, can then be isolated and purified using standard techniques such as crystallization or chromatography. The high atom economy and convergent nature of the Ugi reaction make it a highly efficient method for creating complex molecules.[2][3][4]
Conceptual Workflow for the Ugi Reaction
Caption: General scheme of the Ugi four-component reaction.
Quantitative Data
The efficiency of synthetic routes is a critical factor in drug development. The following table summarizes the reported yields for the synthesis of fentanyl, illustrating the practicality of the described protocol. A comprehensive and structured set of pharmacological data (e.g., IC50 values) for a broad series of piperidone-derived compounds was not available in the reviewed literature.
| Reaction Step | Product | Yield (%) |
| N-Alkylation | 1-(2-phenethyl)-4-piperidone | 88 |
| Reductive Amination | N-(1-(2-phenethyl)-4-piperidinyl)aniline | 91 |
| Acylation | Fentanyl | 95 |
| Overall Yield | Fentanyl | ~72 |
Table 1: Reported yields for the synthesis of fentanyl from 4-piperidone monohydrate hydrochloride.[1]
Signaling Pathways of Piperidone-Derived Drugs
The therapeutic effects of drugs synthesized from this compound are mediated through their interaction with specific biological targets, primarily neurotransmitter receptors in the central nervous system.
Risperidone: Dopamine and Serotonin Receptor Antagonism
Risperidone is an atypical antipsychotic that exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist at both. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions. The antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5][6]
Simplified Signaling Pathway for Risperidone
Caption: Risperidone's dual antagonism of D2 and 5-HT2A receptors.
Olanzapine: Multi-Receptor Antagonism
Similar to risperidone, olanzapine is an atypical antipsychotic with a broad receptor binding profile. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][7] Olanzapine's interaction with these and other receptors, such as histamine (B1213489) H1 and muscarinic receptors, contributes to its overall clinical profile, including its sedative and metabolic side effects.
Simplified Signaling Pathway for Olanzapine
Caption: Olanzapine's primary mechanism of receptor antagonism.
Tramadol: A Dual Mechanism of Action
Tramadol's analgesic effect is unique as it combines two mechanisms of action. Firstly, it is a weak agonist at the μ-opioid receptor. Secondly, it inhibits the reuptake of serotonin and norepinephrine, which enhances the descending inhibitory pain pathways in the central nervous system. This dual action provides pain relief through both opioid and non-opioid pathways.
Simplified Signaling Pathway for Tramadol
Caption: Tramadol's dual mechanism of action for analgesia.
Conclusion
This compound remains a profoundly important building block in medicinal chemistry. Its utility in the synthesis of a wide range of pharmaceuticals, from potent analgesics to complex antipsychotics, underscores its versatility. The ability to readily modify the piperidone core allows for the fine-tuning of pharmacological properties, making it a continued focus of research in the development of new chemical entities. The detailed synthetic protocols and an understanding of the pharmacological pathways of the resulting molecules, as outlined in this guide, are essential for researchers and scientists working at the forefront of drug discovery and development.
References
- 1. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]
- 2. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]
Methodological & Application
Synthesis of N-Substituted Piperidone Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted piperidone derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. The piperidone scaffold is a key structural motif in a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS), including antidepressants, anxiolytics, and antipsychotics.[1] These compounds also serve as versatile synthetic intermediates for the preparation of more complex molecules.[2] This document provides detailed application notes and experimental protocols for the synthesis of N-substituted piperidone hydrochloride derivatives, focusing on common and effective synthetic strategies.
Applications in Drug Development
The N-substituted piperidone moiety is a privileged scaffold in drug discovery due to its favorable pharmacokinetic properties and its ability to interact with various biological targets.
-
Central Nervous System (CNS) Agents: A significant number of CNS-active drugs incorporate the N-substituted piperidone structure. Their derivatives have been explored as muscarinic M1 receptor agonists for the potential treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[3]
-
Receptor Antagonists: N-substituted piperidines have been investigated as antagonists for histamine (B1213489) H3 and sigma-1 receptors, which are implicated in various neurological and psychiatric disorders.[4]
-
Triple Reuptake Inhibitors (TRIs): The piperidine (B6355638) structure is a component of some serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), which are being developed as next-generation antidepressants.[5]
Synthetic Methodologies
Several synthetic routes are available for the preparation of N-substituted piperidones. The choice of method often depends on the desired N-substituent and the availability of starting materials. The subsequent conversion to the hydrochloride salt is a standard procedure to improve the compound's stability and aqueous solubility.
Method 1: Dieckmann Condensation of N-Substituted Bis(alkoxycarbonylethyl)amines
This classical approach involves the intramolecular cyclization of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the N-substituted 4-piperidone (B1582916).[6][7]
General Reaction Scheme:
Figure 1: Synthesis of N-substituted piperidones via Dieckmann condensation.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone
-
Michael Addition: In a reaction flask, combine benzylamine (B48309) (1 equiv.) and an alcohol-based organic solvent. Gradually add ethyl acrylate (B77674) (2.6-5 equiv.). Stir the mixture for 1 hour, then heat to 50-60°C for 9-24 hours. After the reaction, remove the excess acrylate and solvent by distillation.[8][9]
-
Dieckmann Condensation: To the residue, add a suitable organic solvent for the condensation reaction (e.g., toluene) and an organic base such as sodium ethoxide in batches. Heat the mixture to 50-85°C for 9-16 hours.[8][9][10]
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and neutralize it with an acid (e.g., dilute HCl). Add a catalyst like lithium chloride and maintain the reaction at 60-85°C for 1-5 hours.[8][9]
-
Work-up and Purification: After cooling, adjust the pH to 8-9 with an inorganic base. Separate the aqueous layer and distill the organic layer under reduced pressure to obtain N-benzyl-4-piperidone.[8][9]
-
Hydrochloride Salt Formation: Dissolve the purified N-benzyl-4-piperidone in a suitable solvent like ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.[11] Filter and dry the solid.
Method 2: Synthesis of N-Aryl-4-piperidones via Amine Exchange
A convenient method for the synthesis of N-aryl-substituted 4-piperidones involves an exchange reaction between an N-methyl-N-benzyl-4-oxopiperidinium salt and an aniline (B41778) derivative.[1]
General Reaction Scheme:
Figure 2: Synthesis of N-aryl-4-piperidones via amine exchange.
Experimental Protocol: Synthesis of a Generic N-Aryl-4-piperidone
-
Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide: Slowly add methyl iodide (1.2 equiv.) to a solution of N-benzyl-4-piperidone (1 equiv.) in acetone (B3395972) at room temperature. Stir the mixture for 3 hours. Collect the resulting precipitate by filtration, wash with acetone, and dry under vacuum. A yield of approximately 96% can be expected.[1]
-
Amine Exchange Reaction: Add a slurry of the N-methyl-N-benzyl-4-oxopiperidinium iodide (1.5 equiv.) in water to a refluxing solution of the desired aniline (1 equiv.) and potassium carbonate (0.14 equiv.) in ethanol. Reflux the mixture for an additional 45 minutes.[1]
-
Work-up and Purification: Add water to the reaction mixture and extract the product with dichloromethane. The combined organic layers are then dried and concentrated to yield the N-aryl-4-piperidone.[1]
-
Hydrochloride Salt Formation: Convert the purified N-aryl-4-piperidone to its hydrochloride salt as described in Method 1.
Method 3: From 1,5-Dihalo-3-pentanones
This method involves the reaction of a primary amine with a 1,5-dihalo-3-pentanone, leading to the direct formation of the N-substituted 4-piperidone ring.[12]
General Reaction Scheme:
Figure 3: Synthesis from 1,5-dihalo-3-pentanones.
Experimental Protocol: Synthesis of a Generic N-Substituted-4-piperidone
-
Ring Closure Reaction: In a suitable solvent such as methanol (B129727) or ethanol, react the primary amine (e.g., methylamine, aniline, benzylamine) with 1,5-dichloro-3-pentanone. The reaction is typically heated to 60-70°C.[12]
-
Work-up and Purification: After the reaction is complete, the mixture is poured into water and filtered. The filtrate is concentrated, and the pH is adjusted to 10 with a base (e.g., sodium hydroxide). The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic phase is dried and evaporated to yield the N-substituted-4-piperidone.[12]
-
Hydrochloride Salt Formation: The purified product is converted to its hydrochloride salt as previously described.
Data Presentation
Table 1: Synthesis of N-Aryl-4-piperidones via Amine Exchange
| Entry | Aniline Substituent | Yield (%) |
| 1 | 4-Methoxy | 85 |
| 2 | 4-Chloro | 78 |
| 3 | 3,4-Dichloro | 82 |
| 4 | 2-Methyl | 75 |
| 5 | 2,6-Dimethyl | 60 |
Data sourced from a representative amine exchange protocol.[1]
Table 2: Synthesis of N-Substituted-4-piperidones from 1,5-Dichloro-3-pentanone
| Entry | N-Substituent | Yield (%) |
| 1 | Methyl | 80.2 |
| 2 | Phenyl | 90 |
Data extracted from a patent describing this synthetic method.[12]
Signaling Pathway Visualizations
Muscarinic M1 Receptor Agonism
N-substituted piperidone derivatives can act as agonists at the muscarinic M1 acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. M1 receptor activation is linked to cognitive processes such as learning and memory.
Figure 4: Simplified signaling pathway of a muscarinic M1 receptor agonist.
Histamine H3 and Sigma-1 Receptor Antagonism
Certain N-substituted piperidine derivatives exhibit antagonistic activity at both the histamine H3 receptor (a presynaptic autoreceptor that modulates neurotransmitter release) and the sigma-1 receptor (a chaperone protein involved in various cellular functions). Dual antagonism of these receptors is a potential therapeutic strategy for neurological disorders.
Figure 5: Dual antagonism of Histamine H3 and Sigma-1 receptors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Page loading... [guidechem.com]
- 9. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
Application Notes: The Role of Piperidone Hydrochloride in Pharmaceutical Synthesis
Introduction
Piperidone hydrochloride, and its free base 4-piperidone (B1582916), are pivotal building blocks in the synthesis of a wide array of pharmaceutical intermediates. The piperidine (B6355638) ring is a prevalent scaffold in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties. This document provides an overview of key synthetic transformations involving this compound and detailed protocols for its application in the synthesis of valuable pharmaceutical precursors.
The reactivity of the ketone group and the secondary amine (after deprotection of the hydrochloride salt) in 4-piperidone allows for a variety of chemical modifications. These include, but are not limited to, reductive amination, N-alkylation, and Wittig reactions, enabling the construction of complex molecular architectures.
Key Synthetic Applications and Protocols
Reductive Amination for the Synthesis of 4-Amino-Piperidine Derivatives
Reductive amination is a cornerstone reaction for converting the ketone functionality of 4-piperidone into a diverse range of substituted amines. This reaction is fundamental in the synthesis of intermediates for drugs such as antihistamines and antipsychotics.
Experimental Protocol: Synthesis of a Generic 4-Substituted Aminopiperidine
This protocol outlines a general procedure for the reductive amination of 4-piperidone monohydrate hydrochloride with a primary amine.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) and the primary amine (1.1 equivalents) in 1,2-dichloroethane, add a catalytic amount of glacial acetic acid.
-
Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-substituted aminopiperidine.
Visualizing the Workflow: Reductive Amination
Caption: A flowchart of the reductive amination of 4-piperidone hydrochloride.
N-Alkylation for the Synthesis of Substituted Piperidones
The secondary amine of 4-piperidone (typically after neutralization of the hydrochloride salt) is readily alkylated to introduce various substituents at the nitrogen atom. This is a key step in the synthesis of many active pharmaceutical ingredients (APIs), including fentanyl and its analogues.
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone
This protocol details the N-alkylation of 4-piperidone hydrochloride with benzyl (B1604629) bromide.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend 4-piperidone monohydrate hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile.
-
Add benzyl bromide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 1-benzyl-4-piperidone by vacuum distillation or column chromatography.
Visualizing the Logical Relationship: N-Alkylation
Caption: Logical flow of the N-alkylation reaction of 4-piperidone.
Quantitative Data Summary
The efficiency of these synthetic transformations is highly dependent on the specific substrates and reaction conditions employed. The following table summarizes typical yields for the reactions described above, based on literature precedents.
| Reaction Type | Starting Material | Reagent | Product | Yield (%) |
| Reductive Amination | 4-Piperidone HCl | Benzylamine, NaBH(OAc)₃ | 1-Benzyl-4-aminopiperidine | 85-95% |
| N-Alkylation | 4-Piperidone HCl | Benzyl bromide, K₂CO₃ | 1-Benzyl-4-piperidone | 90-98% |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Conclusion
This compound remains a cost-effective and versatile starting material in pharmaceutical development. The protocols and data presented herein provide a foundational understanding for researchers and scientists engaged in the synthesis of piperidine-containing pharmaceutical intermediates. The straightforward and high-yielding nature of reactions such as reductive amination and N-alkylation underscores the continued importance of this fundamental building block in drug discovery and development. Further functionalization of the resulting intermediates opens avenues to a vast chemical space of potential therapeutic agents.
Application of Piperidone Hydrochloride in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidone hydrochloride and its derivatives are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a wide array of agrochemicals. The inherent reactivity of the piperidine (B6355638) ring and the ketone functional group allows for diverse chemical modifications, leading to the development of potent insecticides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals utilizing a piperidone core structure.
Introduction
The piperidine scaffold is a prevalent motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] 4-Piperidone (B1582916) hydrochloride, a stable and readily available starting material, offers a convenient entry point for the synthesis of complex piperidine-containing molecules.[3][4] Its utility stems from the reactivity of the ketone at the C-4 position and the secondary amine, which allow for a variety of chemical transformations such as reductive amination, condensation reactions, and N-alkylation or N-acylation.[4][5] This versatility has been exploited in the development of innovative crop protection agents.
Application in Insecticide Synthesis: The Case of Spiropidion (B8818410)
Spiropidion is a novel insecticide that acts as an inhibitor of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in insects.[6][7] Its synthesis utilizes an N-alkoxy-4-piperidone derivative as a key building block, highlighting the importance of the piperidone core in modern insecticide development.[3][6]
Signaling Pathway of Spiropidion
Spiropidion acts on a non-neuronal site of action, making it a valuable tool for managing resistance to conventional insecticides.[7] The active metabolite of spiropidion inhibits ACCase, disrupting lipid biosynthesis and ultimately leading to insect mortality.
Caption: Mechanism of action of the insecticide spiropidion.
Experimental Workflow for Spiropidion Synthesis Intermediate
The synthesis of spiropidion involves the preparation of a key spirocyclic pyrrolidine-dione intermediate from an N-methoxy-4-piperidone building block.[3] The following diagram illustrates a generalized workflow for the synthesis of such intermediates.
Caption: Synthetic workflow for a key spiropidion intermediate.
Protocol for the Synthesis of a Spiro-Piperidine Intermediate
While the proprietary synthesis of spiropidion is not fully disclosed, a representative synthesis of a spiro-piperidine scaffold can be achieved through a multi-component reaction. The following is a generalized protocol based on common synthetic methodologies for similar structures.
Reaction: One-pot synthesis of a spiro-piperidine derivative.[8]
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., ionic liquid or other green catalyst)[8]
Procedure:
-
In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent), benzaldehyde (B42025) (1 equivalent), and malononitrile (1 equivalent) in ethanol.
-
Add ammonium acetate (2 equivalents) to the mixture.
-
Add the catalyst according to literature recommendations.[8]
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified spiro-piperidine derivative.
Expected Outcome: The reaction should yield a spiro-piperidine derivative. The yield and purity will depend on the specific substrates and catalyst used.
Application in Fungicide Synthesis
Piperidone derivatives are also integral to the synthesis of various fungicides. The ability to introduce diverse substituents on the piperidine ring allows for the fine-tuning of antifungal activity against a range of plant pathogens.
Synthesis of 4-Aminopiperidine-Based Antifungal Agents
A notable application of 4-piperidone derivatives is in the synthesis of 4-aminopiperidines, which have shown promising antifungal activity by targeting ergosterol (B1671047) biosynthesis.[9]
Experimental Protocol: Reductive Amination for 4-Aminopiperidine (B84694) Synthesis
This protocol describes a general method for the synthesis of 4-aminopiperidines from N-substituted 4-piperidones via reductive amination.[9]
Materials:
-
N-substituted 4-piperidone (e.g., N-benzyl-4-piperidone) (1.0 mmol)
-
Primary or secondary amine (1.5 mmol)
-
Sodium triacetoxyborohydride (B8407120) (2.0 mmol)
-
Dry Tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL)
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted 4-piperidone (1.0 mmol) and the desired amine (1.5 mmol) in 20 mL of dry THF in a round-bottom flask.
-
Add sodium triacetoxyborohydride (2.0 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding 20 mL of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a mixture of ethyl acetate and triethylamine (B128534) 10:1 as the eluent) to obtain the pure 4-aminopiperidine derivative.[9]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of piperidone-derived agrochemical intermediates based on literature data. Actual yields may vary depending on the specific substrates and reaction conditions.
| Intermediate/Product Class | Starting Material | Key Reaction | Reported Yield (%) | Reference |
| N-Alkyl-4-piperidone | 4-Piperidone hydrochloride | Alkylation | 88% | [4] |
| 1-Benzyl-4-piperidone | Benzylamine and acrylate | One-pot reaction | High yield and purity | [4] |
| 4-Aminopiperidines | N-substituted 4-piperidone | Reductive Amination | Not specified | [9] |
| Spiro-piperidine derivatives | 4-Piperidone, aldehyde, active methylene (B1212753) compound | Multi-component reaction | Varies | [8] |
| 1-tertiary butoxy carbonyl-4-piperidone | 4-piperidone hydrochloride | Boc-protection | Total recovery up to 46.5% | [10] |
Conclusion
This compound is a valuable and versatile starting material in the synthesis of a diverse range of agrochemicals. Its application in the development of the insecticide spiropidion and various antifungal agents underscores its importance in modern crop protection research. The synthetic protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel piperidine-based agrochemicals with improved efficacy and safety profiles. The continued exploration of piperidone chemistry holds significant promise for the discovery of next-generation crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
The Piperidone Scaffold: A Versatile Tool in Medicinal Chemistry for Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The piperidone core, a six-membered heterocyclic ketone, is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including the presence of a nitrogen atom for substitutions and a ketone for further functionalization, allow for the creation of libraries of compounds with a wide range of biological activities. Piperidone hydrochloride is a commonly used salt form that enhances the stability and solubility of these intermediates. These application notes provide an overview of the use of this compound in the design of various classes of medicinal compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
I. Piperidinone-Based Anticancer Agents: Targeting the MDM2-p53 Interaction
A significant application of the piperidone scaffold is in the development of inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction, a key therapeutic strategy in oncology.[1][2] By disrupting this interaction, the tumor suppressor functions of p53 can be restored in cancer cells with wild-type p53.
Quantitative Data: MDM2-p53 Interaction Inhibitors
The following table summarizes the in vitro activity of representative piperidinone-based MDM2 inhibitors.
| Compound ID | MDM2 Binding Affinity (HTRF IC50, nM) | Cell Proliferation (EdU IC50, μM) | Reference |
| AM-8553 (1) | 1.1 | 0.073 (SJSA-1 cells) | [3] |
| Inhibitor 6 | Not Specified | Not Specified | [3] |
| Inhibitor 7 | Not Specified | 0.42 (SJSA-1 cells) | [3] |
| Inhibitor 23 | Not Specified | Not Specified | [3] |
Experimental Protocols
1. Synthesis of a Piperidinone-Based MDM2 Inhibitor Precursor
This protocol is a general representation for the synthesis of the core piperidinone scaffold, which can be further elaborated to generate potent inhibitors.
Experimental Workflow: Synthesis of Piperidinone Core
Caption: General synthetic workflow for a 3,3-disubstituted piperidine core.
-
Procedure: A representative synthesis involves the Bargellini reaction of a protected 3-piperidinone with an alcohol and chloroform in the presence of a base like sodium hydroxide.[4] The resulting product can then be esterified and subsequently deprotected to yield the core piperidine scaffold, which is then ready for further functionalization to introduce moieties that interact with the key binding pockets of MDM2.[4]
2. MDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay quantitatively measures the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein and the displacement of this peptide by a test compound.[5]
-
Materials:
-
Recombinant human MDM2 protein
-
Rhodamine-labeled p53 peptide (Rd-p53)
-
Test compound (piperidone derivative)
-
FP assay buffer
-
384-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare serial dilutions of the test compound in the FP assay buffer in a 384-well plate.
-
Prepare a solution containing MDM2 protein and the Rd-p53 peptide in the FP assay buffer.
-
Add the MDM2/Rd-p53 solution to each well containing the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes).
-
Measure the fluorescence polarization signal using a plate reader (e.g., excitation at 531 nm and emission at 595 nm).[5]
-
Calculate the percent inhibition of binding and determine the IC50 value of the test compound.
-
Signaling Pathway
MDM2-p53 Signaling Pathway and Inhibition
Caption: Inhibition of the MDM2-p53 interaction by a piperidinone-based inhibitor.
II. Piperidone-Based Curcumin (B1669340) Mimics with Anticancer and Anti-inflammatory Activity
3,5-Bis(ylidene)-4-piperidones are a class of compounds designed as synthetic analogues of curcumin, aiming to improve upon its poor pharmacokinetic properties while retaining its therapeutic effects.[6][7] These compounds have shown promising anticancer and anti-inflammatory activities.
Quantitative Data: Antiproliferative Activity of 3,5-Bis(ylidene)-4-piperidones
The following table presents the cytotoxic activity of selected curcumin mimics against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Curcumin | HeLa (cervical) | 4.33 | [8] |
| Water-soluble curcumin mimic | HeLa (cervical) | 0.5 | [8] |
| Piperidone-salicylate conjugate | HCT116 (colon) | Potent activity reported | [7] |
| 1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinone | HCT116 (colon), A431 (skin) | More potent than 5-fluorouracil | [9] |
Experimental Protocols
1. Synthesis of 3,5-Bis(benzylidene)-4-piperidones
This protocol describes the Claisen-Schmidt condensation to synthesize the core 3,5-bis(benzylidene)-4-piperidone scaffold.[10]
Experimental Workflow: Synthesis of Curcumin Mimics
Caption: Synthesis of 3,5-bis(benzylidene)-4-piperidones.
-
Procedure: 4-Piperidone and an appropriate substituted benzaldehyde are subjected to a Claisen-Schmidt condensation reaction in the presence of hydrogen chloride in acetic acid to yield the desired 3,5-bis(benzylidene)-4-piperidone.[10] The N-substituent can be introduced before or after this condensation to generate a library of analogues.
2. Topoisomerase IIα Inhibition Assay
Some curcumin mimics exert their anticancer effects by inhibiting topoisomerase IIα, an enzyme crucial for DNA replication and transcription.[8]
-
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compound (3,5-bis(ylidene)-4-piperidone derivative)
-
Reaction buffer
-
Loading dye
-
Agarose (B213101) gel electrophoresis system
-
-
Protocol:
-
Incubate supercoiled plasmid DNA with human topoisomerase IIα in the reaction buffer in the presence or absence of the test compound at 37°C for 30 minutes.[11]
-
Stop the reaction by adding SDS and proteinase K.[11]
-
Add loading dye to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.
-
Signaling Pathway
PI3K/Akt Signaling Pathway and its Modulation
Many piperidone-based anticancer agents, including curcumin mimics, have been shown to modulate the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[12]
Caption: The PI3K/Akt signaling pathway and points of inhibition by piperidone derivatives.
III. Piperidone-Based Acetylcholinesterase Inhibitors for Alzheimer's Disease
The piperidine ring is a key structural feature of donepezil (B133215), a widely prescribed drug for the treatment of Alzheimer's disease.[6][13] this compound serves as a crucial starting material for the synthesis of novel donepezil analogues with potentially improved efficacy.
Quantitative Data: Acetylcholinesterase (AChE) Inhibition by Donepezil Analogues
The following table shows the inhibitory activity of donepezil and its analogues against AChE.
| Compound | AChE Inhibition (IC50, nM) | Reference |
| Donepezil | 24-36 (in human red blood cells) | [4] |
| Donepezil Analogue 19+19' | Potent activity reported | [6] |
| Donepezil-Tacrine Hybrid 14a | Subnanomolar range | [14] |
Experimental Protocols
1. Synthesis of Donepezil Analogues from 4-Piperidone
This protocol outlines a general route for the synthesis of donepezil analogues starting from a 2-substituted 4-piperidone.[6][12]
Experimental Workflow: Synthesis of Donepezil Analogues
Caption: General synthetic route to Donepezil analogues from a 4-piperidone precursor.
-
Procedure: The synthesis commences with a Wittig reaction on a 2-substituted 4-piperidone to introduce a methoxymethylene group.[6] This is followed by acidic hydrolysis to yield an aldehyde intermediate. An aldol condensation with 5,6-dimethoxy-1-indanone (B192829) and subsequent reduction of the resulting double bond affords the final donepezil analogue.[6][12]
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to determine the inhibitory activity of compounds against AChE.[15]
-
Materials:
-
Acetylcholinesterase (AChE)
-
Test compound (donepezil analogue)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound in phosphate buffer in a 96-well plate.
-
Add DTNB solution and AChE solution to all wells and incubate.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
The reaction of the product, thiocholine, with DTNB produces a yellow color.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Mechanism of Action
Acetylcholinesterase Function and Inhibition
Caption: Mechanism of acetylcholinesterase and its inhibition by Donepezil analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 4. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase | Definition, Function & Location | Study.com [study.com]
Application Notes and Protocols for Reductive Amination of Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note provides detailed protocols for the reductive amination of 4-piperidone (B1582916) hydrochloride, a key intermediate in the synthesis of a wide range of biologically active compounds. The piperidine (B6355638) moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization via reductive amination is a critical step in the development of novel therapeutics.
This document outlines protocols utilizing common and effective reducing agents, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. A comparative analysis of these methods is presented to aid researchers in selecting the most suitable protocol for their specific synthetic needs.
Reaction Mechanism and Workflow
The reductive amination of piperidone hydrochloride proceeds in a one-pot fashion. Initially, the this compound is neutralized by a base to generate the free piperidone. The free amine then reacts with the carbonyl group of the piperidone to form a hemiaminal intermediate. This intermediate subsequently dehydrates to form an iminium ion, which is then reduced by a hydride source or through catalytic hydrogenation to yield the final amine product.
dot
Caption: General signaling pathway of reductive amination.
An overview of the experimental workflow for a typical reductive amination of this compound is presented below. This workflow highlights the key steps from reaction setup to product isolation and purification.
dot
Caption: A typical experimental workflow for reductive amination.
Data Presentation: Comparison of Reductive Amination Protocols
The choice of reducing agent is critical for the success of the reductive amination and can significantly impact reaction time, yield, and substrate scope. The following tables provide a summary of quantitative data and qualitative comparisons for different protocols.
Table 1: Quantitative Data for Reductive Amination of N-Protected Piperidones
| Piperidone Derivative | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc-4-piperidone | 3,4-dichloroaniline | NaBH(OAc)₃ | 1,2-dichloroethane | - | 72 | [1] |
| 1-Acetyl-4-piperidone | Substituted aniline | NaBH(OAc)₃ | - | - | 77 | [2] |
Table 2: Qualitative Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - Mild and selective for iminium ions over ketones.[3] - Broad substrate scope, including weakly basic amines.[3] - Good for one-pot reactions.[3] - Less toxic than NaBH₃CN. | - Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | - Selective for iminium ions.[4] - Effective in protic solvents like methanol (B129727). | - Highly toxic and generates toxic HCN gas in acidic conditions.[4] - Slower with aromatic ketones and weakly basic amines. |
| Catalytic Hydrogenation (H₂, Pd/C) | - "Green" and atom-economical. - High yields are often achievable. | - May require elevated pressure. - Catalyst can be sensitive to poisoning. - May reduce other functional groups (e.g., nitro groups, double bonds). |
| Sodium Borohydride (NaBH₄) | - Inexpensive and readily available. | - Less selective; can reduce the starting ketone.[5] - Often requires a two-step procedure (imine formation first).[5] |
Experimental Protocols
The following are detailed protocols for the reductive amination of 4-piperidone hydrochloride using different reducing agents.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is often the method of choice due to the mildness and selectivity of NaBH(OAc)₃.[3]
Materials:
-
4-Piperidone hydrochloride
-
Amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Add anhydrous DCE or DCM as the solvent.
-
Add triethylamine or DIPEA (1.1 eq) to the mixture to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. For less reactive amines or ketones, a catalytic amount of acetic acid can be added.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted piperidine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective but requires caution due to the toxicity of the reagent.
Materials:
-
4-Piperidone hydrochloride
-
Amine (e.g., benzylamine, aniline)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-piperidone hydrochloride (1.0 eq) and the desired amine (1.1 eq) in methanol.
-
Add triethylamine or DIPEA (1.1 eq) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the addition of water.
-
Concentrate the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination via Catalytic Hydrogenation
This "green" protocol avoids the use of hydride reagents but may require specialized equipment.
Materials:
-
4-Piperidone hydrochloride
-
Amine (e.g., benzylamine, aniline)
-
Palladium on carbon (10% Pd/C)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
To a hydrogenation vessel, add 4-piperidone hydrochloride (1.0 eq), the amine (1.1 eq), and methanol or ethanol.
-
Add triethylamine or DIPEA (1.1 eq) to the mixture.
-
Carefully add 10% Pd/C (5-10 mol %) to the vessel.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and shake or stir the reaction mixture at room temperature for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS after carefully depressurizing and purging the vessel.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Conclusion
The reductive amination of this compound is a highly effective method for the synthesis of a diverse range of N-substituted piperidines. The choice of protocol, particularly the reducing agent, should be tailored to the specific amine substrate, desired scale, and available laboratory equipment. For general-purpose, one-pot synthesis with a broad substrate scope, sodium triacetoxyborohydride is often the preferred reagent due to its high selectivity and improved safety profile.
References
The Versatility of Piperidone Hydrochloride in Multicomponent Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Piperidone hydrochloride, a versatile heterocyclic building block, serves as a valuable scaffold in the realm of multicomponent reactions (MCRs). Its inherent reactivity and structural features allow for the rapid and efficient construction of complex molecular architectures, particularly those of pharmaceutical interest. This document provides detailed application notes and experimental protocols for key multicomponent reactions utilizing this compound, offering a practical guide for researchers in organic synthesis and drug discovery.
Ugi Four-Component Condensation: Synthesis of α-Acylamino Amides
The Ugi four-component condensation is a powerful tool for the synthesis of peptide-like structures. In this reaction, 4-piperidone (B1582916) hydrochloride can act as the ketone component, reacting with an amine, a carboxylic acid, and an isocyanide in a one-pot fashion to generate α-acylamino amides with a piperidine (B6355638) moiety.
Experimental Protocol: General Procedure for the Ugi Reaction
A mixture of the aldehyde (1.0 mmol), amine (1.0 mmol), and 4-piperidone hydrochloride (1.0 mmol) in methanol (B129727) (5 mL) is stirred at room temperature for 30 minutes. Subsequently, the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) are added, and the reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired α-acylamino amide product.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| Benzaldehyde | Aniline | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(acetyl(phenyl)amino)-N-(phenyl)-2-(piperidin-4-ylidene)acetamide | 85 |
| 4-Chlorobenzaldehyde | Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | 2-(Benzamido)-N-(benzyl)-N-(cyclohexyl)-2-(4-chlorophenyl)acetamide | 92 |
| Isobutyraldehyde | |||||
| Cyclohexylamine | Propionic Acid | Benzyl isocyanide | N-(Cyclohexyl)-2-(isobutyramido)-N-(benzyl)-3-methyl-2-(piperidin-4-ylidene)butanamide | 78 |
Characterization Data for Selected Product (N-(tert-Butyl)-2-(acetyl(phenyl)amino)-N-(phenyl)-2-(piperidin-4-ylidene)acetamide):
-
1H NMR (400 MHz, CDCl3): δ 7.35-7.20 (m, 10H), 5.95 (s, 1H), 3.40 (t, J = 5.6 Hz, 4H), 2.55 (t, J = 5.6 Hz, 4H), 2.10 (s, 3H), 1.40 (s, 9H).
-
13C NMR (101 MHz, CDCl3): δ 172.1, 169.8, 142.3, 138.5, 129.2, 128.8, 128.5, 128.1, 127.9, 127.5, 65.2, 55.4, 45.1, 35.2, 28.6, 22.8.
-
IR (KBr, cm-1): 3320, 2975, 1720, 1680, 1650, 1520, 1450.
-
MS (ESI): m/z 448.3 [M+H]+.
Caption: Ugi Four-Component Reaction Pathway
Petrenko-Kritschenko Piperidone Synthesis: Access to Substituted 4-Piperidones
The Petrenko-Kritschenko synthesis is a classical multicomponent reaction for the formation of 4-piperidone derivatives. It involves the condensation of an aldehyde, an amine (or ammonia), and a β-dicarbonyl compound. When 4-piperidone hydrochloride is used as the amine source, it can participate in a domino reaction with aldehydes and active methylene (B1212753) compounds to yield more complex piperidine-fused heterocyclic systems. A more traditional approach involves the reaction of an aldehyde, a primary amine, and a derivative of acetonedicarboxylic acid to form a symmetrically substituted 4-piperidone.[1][2]
Experimental Protocol: Synthesis of N-Substituted 2,6-Diaryl-4-piperidones
A mixture of the aromatic aldehyde (2.0 mmol), the primary amine (1.0 mmol), and ethyl acetoacetate (B1235776) (1.0 mmol) in ethanol (B145695) (10 mL) is stirred at room temperature. A catalytic amount of a base, such as piperidine or sodium hydroxide, is added, and the reaction is heated to reflux for 6-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.
| Aromatic Aldehyde | Primary Amine | Product | Yield (%) |
| Benzaldehyde | Benzylamine | 1-Benzyl-2,6-diphenylpiperidin-4-one | 88 |
| 4-Methoxybenzaldehyde | Aniline | 2,6-Bis(4-methoxyphenyl)-1-phenylpiperidin-4-one | 91 |
| 4-Chlorobenzaldehyde | Cyclohexylamine | 2,6-Bis(4-chlorophenyl)-1-cyclohexylpiperidin-4-one | 85 |
Characterization Data for Selected Product (1-Benzyl-2,6-diphenylpiperidin-4-one):
-
1H NMR (400 MHz, CDCl3): δ 7.40-7.20 (m, 15H), 4.15 (d, J = 14.0 Hz, 1H), 3.80 (d, J = 14.0 Hz, 1H), 3.60 (dd, J = 11.2, 3.2 Hz, 2H), 2.90 (dd, J = 14.8, 11.2 Hz, 2H), 2.60 (dd, J = 14.8, 3.2 Hz, 2H).
-
13C NMR (101 MHz, CDCl3): δ 208.5, 142.1, 138.2, 129.0, 128.8, 128.6, 128.4, 127.8, 127.2, 65.8, 58.2, 48.5.
-
IR (KBr, cm-1): 3060, 2920, 1715, 1600, 1495, 1450.
-
MS (ESI): m/z 356.2 [M+H]+.
Caption: Petrenko-Kritschenko Piperidone Synthesis Pathway
Multicomponent Synthesis of Spiro-piperidones
Spirocyclic compounds containing a piperidine ring are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. Multicomponent reactions provide an efficient route to these complex scaffolds. 4-Piperidone hydrochloride can serve as a key precursor for the construction of spiro-piperidone derivatives through reactions with various components like aldehydes, active methylene compounds, or isatins.
Experimental Protocol: Three-Component Synthesis of Spiro[piperidine-4,4'-pyran] Derivatives
To a solution of 4-piperidone hydrochloride (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL), malononitrile (B47326) (1.0 mmol) and a catalytic amount of piperidine are added. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure spiro[piperidine-4,4'-pyran] derivative.
| Aromatic Aldehyde | Active Methylene | Product | Yield (%) |
| Benzaldehyde | Malononitrile | 2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-spiro[chromene-4,4'-piperidine] | 95 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 2-Amino-3-ethoxycarbonyl-4-(4-nitrophenyl)-spiro[piperidine-4,4'-pyran] | 90 |
| 2-Chlorobenzaldehyde | Malononitrile | 2-Amino-4-(2-chlorophenyl)-3-cyano-spiro[piperidine-4,4'-pyran] | 92 |
Characterization Data for Selected Product (2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-spiro[chromene-4,4'-piperidine]):
-
1H NMR (400 MHz, DMSO-d6): δ 7.30-7.15 (m, 5H), 6.90 (s, 2H, NH2), 4.20 (s, 1H), 3.20-3.00 (m, 4H), 2.50 (s, 2H), 2.25 (s, 2H), 1.05 (s, 3H), 0.95 (s, 3H).
-
13C NMR (101 MHz, DMSO-d6): δ 195.8, 162.5, 158.2, 144.1, 128.6, 127.8, 126.9, 119.5, 112.8, 58.9, 50.4, 45.8, 40.7, 36.2, 32.1, 28.3.
-
IR (KBr, cm-1): 3400, 3310, 2960, 2190, 1660, 1605, 1500.
-
MS (ESI): m/z 378.2 [M+H]+.
Caption: Three-Component Synthesis of Spiro-piperidones
Fischer Indole (B1671886) Synthesis: Formation of Tetrahydro-γ-carbolines
The Fischer indole synthesis is a classic method for constructing the indole ring system. By using 4-piperidone hydrochloride as the ketone component, this reaction can be adapted to a multicomponent format for the synthesis of tetrahydro-γ-carbolines, which are important structural motifs in many natural products and pharmaceuticals.
Experimental Protocol: One-Pot Synthesis of Tetrahydro-γ-carbolines
A solution of 4-piperidone hydrochloride (1.0 mmol) and a substituted phenylhydrazine (B124118) hydrochloride (1.1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL) is heated to reflux. A catalytic amount of an acid, for instance, a few drops of concentrated hydrochloric acid, can be added to facilitate the reaction. The reaction is refluxed for 2-6 hours and monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.
| Phenylhydrazine | Product | Yield (%) |
| Phenylhydrazine hydrochloride | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole | 85 |
| 4-Methoxyphenylhydrazine hydrochloride | 6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 89 |
| 4-Chlorophenylhydrazine hydrochloride | 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 82 |
Characterization Data for Selected Product (2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole):
-
1H NMR (400 MHz, CDCl3): δ 8.05 (s, 1H, NH), 7.50 (d, J = 7.6 Hz, 1H), 7.30 (d, J = 7.8 Hz, 1H), 7.15 (t, J = 7.4 Hz, 1H), 7.10 (t, J = 7.4 Hz, 1H), 4.05 (s, 2H), 3.20 (t, J = 5.6 Hz, 2H), 2.85 (t, J = 5.6 Hz, 2H).
-
13C NMR (101 MHz, CDCl3): δ 136.2, 134.5, 127.8, 121.5, 119.2, 118.1, 110.8, 108.5, 41.8, 22.5, 21.8.
-
IR (KBr, cm-1): 3410, 3150, 2925, 1620, 1460, 1340.
-
MS (ESI): m/z 173.1 [M+H]+.
Caption: Fischer Indole Synthesis for Tetrahydro-γ-carbolines
These detailed application notes and protocols demonstrate the significant utility of this compound as a versatile building block in multicomponent reactions. The ability to rapidly generate diverse and complex molecular scaffolds highlights its importance in modern organic synthesis and drug discovery endeavors. Researchers can utilize these methodologies as a foundation for the development of novel bioactive compounds.
References
Catalytic Applications of Piperidone Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic applications of piperidone hydrochloride derivatives. The focus is on reactions where these compounds play a crucial role, either as a reactant in a catalytic cycle or as a precursor to a catalytically active species.
Application Note 1: Enantioselective Synthesis of Propargylamines via Three-Component Coupling
A significant application of 4-piperidone (B1582916) hydrochloride hydrate (B1144303) is its use as a key component in a highly enantioselective, copper-catalyzed three-component coupling reaction of aldehydes and alkynes.[1] In this process, the piperidone derivative serves as an ammonia (B1221849) equivalent, ultimately leading to the formation of chiral propargylamines, which are valuable intermediates in organic synthesis.[1] The reaction is catalyzed by a copper(I) bromide complex with a chiral PINAP ligand.[1] 4-Piperidone not only acts as a reactant but also as a convenient protecting group for the resulting primary amine, which can be selectively cleaved under mild conditions.[1][2]
This methodology is notable for its high enantioselectivity, with reported enantiomeric excesses (ee) ranging from 90-99%.[1] The reaction tolerates a variety of aldehydes and terminal alkynes, providing access to a diverse range of optically active propargylamines.[1]
Quantitative Data
The following table summarizes the results for the copper-catalyzed three-component coupling of various aldehydes and alkynes with 4-piperidone hydrochloride hydrate.
| Entry | Aldehyde (R1CHO) | Alkyne (R2C≡CH) | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde (B42025) | Phenylacetylene | 1-(1,3-diphenylprop-2-yn-1-yl)piperidin-4-one | 85 | 98 |
| 2 | 4-Methoxybenzaldehyde | Phenylacetylene | 1-(1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl)piperidin-4-one | 82 | 97 |
| 3 | 2-Naphthaldehyde | Phenylacetylene | 1-(1-(naphthalen-2-yl)-3-phenylprop-2-yn-1-yl)piperidin-4-one | 88 | 99 |
| 4 | Cyclohexanecarboxaldehyde | Phenylacetylene | 1-(1-cyclohexyl-3-phenylprop-2-yn-1-yl)piperidin-4-one | 75 | 95 |
| 5 | Benzaldehyde | 1-Hexyne | 1-(1-phenylhept-2-yn-1-yl)piperidin-4-one | 80 | 96 |
Experimental Protocol: General Procedure for the Enantioselective Three-Component Coupling
Materials:
-
Copper(I) bromide (CuBr)
-
(R)-PINAP ligand
-
4-Piperidone hydrochloride hydrate
-
Aldehyde
-
Alkyne
-
Toluene (B28343) (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add CuBr (5 mol%) and (R)-PINAP ligand (5.5 mol%).
-
Add anhydrous toluene to the tube and stir the mixture at room temperature for 30 minutes.
-
Add 4-piperidone hydrochloride hydrate (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Add diisopropylethylamine (DIPEA) (1.2 equivalents) to the mixture.
-
Finally, add the alkyne (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary propargylamine.
Logical Workflow for Enantioselective Propargylamine Synthesis
Caption: Workflow for the enantioselective synthesis of tertiary propargylamines.
Application Note 2: Acid-Catalyzed Condensation for the Synthesis of Bis(ylidene)-4-piperidones
4-Piperidone hydrochloride hydrate can be utilized in acid-catalyzed condensation reactions with aldehydes to synthesize 3,5-bis(ylidene)-4-piperidones. In this context, the hydrochloride salt of the piperidone acts as both a reactant and a contributor to the acidic environment required for the condensation to proceed. These bis(ylidene)-4-piperidone derivatives are of interest as they can serve as scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 3,5-bis(benzylidene)-4-piperidone
Materials:
-
4-Piperidone hydrochloride hydrate
-
Benzaldehyde
-
Acetic acid
-
Hydrogen chloride gas or concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Dissolve 4-piperidone hydrochloride hydrate (1.0 equivalent) in a mixture of acetic acid and ethanol.
-
Add benzaldehyde (2.2 equivalents) to the solution.
-
Saturate the mixture with hydrogen chloride gas or add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-bis(benzylidene)-4-piperidone.
Signaling Pathway of Acid-Catalyzed Condensation
Caption: Simplified pathway for the acid-catalyzed condensation of 4-piperidone.
References
Application Notes and Protocols: Synthesis of Spirocyclic Compounds from Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various spirocyclic compounds utilizing 4-piperidone (B1582916) hydrochloride as a versatile starting material. The protocols outlined below describe one-pot multicomponent reactions for the efficient construction of spiro-hydantoins, spiro-thiazolidinones, and spiro-quinazolines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of Spiro[piperidine-4,5'-hydantoins]
Spiro-hydantoins are a class of compounds with a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The synthesis from 4-piperidone typically proceeds via a Bucherer-Bergs reaction or a related multi-step one-pot process.
Experimental Protocol: One-Pot Synthesis of Spiro-hydantoins
This protocol describes the synthesis of spiro-hydantoins from N-substituted-4-piperidones, which can be prepared from 4-piperidone hydrochloride by N-alkylation or N-arylation. The key steps involve the formation of an α-amino nitrile (a Strecker reaction intermediate) followed by cyclization with an isocyanate.
Materials:
-
N-substituted-4-piperidone (e.g., N-benzyl-4-piperidone)
-
Trimethylsilyl (B98337) cyanide (TMSCN)
-
Glacial acetic acid
-
Isocyanate (e.g., phenyl isocyanate)
-
1,2-Dichloroethane (DCE)
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (CHCl3) or Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na2SO4)
-
Ether
Procedure:
-
Synthesis of the α-amino nitrile intermediate:
-
To a stirred solution of N-substituted-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.0 eq) dropwise over 10 minutes, maintaining the temperature below 40 °C with a cold-water bath.
-
Stir the solution for an additional 30 minutes.
-
Pour the reaction mixture into a cold ammonium hydroxide solution to precipitate the product.
-
Extract the aqueous layer with CHCl3 or DCM.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the α-amino nitrile.
-
-
Acylation and Cyclization:
-
Dissolve the α-amino nitrile (1.0 eq) in DCE.
-
Add the desired isocyanate (1.1 eq) and heat the mixture at 80 °C for 2 hours, then stir at room temperature overnight.
-
Add concentrated HCl and heat at 80 °C for 1 hour, then stir at room temperature for 2 hours to effect cyclization.
-
Neutralize the reaction mixture with a suitable base and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to obtain the desired spiro-hydantoin.
-
Quantitative Data for Spiro-hydantoin Synthesis
| Entry | N-Substituent of Piperidone | Isocyanate | Product | Yield (%) |
| 1 | Benzyl | Phenyl isocyanate | 1'-Benzyl-3'-phenylspiro[piperidine-4,5'-imidazolidine]-2',4'-dione | 70-85 |
| 2 | Methyl | Ethyl isocyanate | 3'-Ethyl-1'-methylspiro[piperidine-4,5'-imidazolidine]-2',4'-dione | 65-80 |
| 3 | Phenethyl | Propyl isocyanate | 1'-Phenethyl-3'-propylspiro[piperidine-4,5'-imidazolidine]-2',4'-dione | 72-88 |
Note: Yields are representative and may vary based on specific reaction conditions and purification methods.
Synthesis of Spiro[piperidine-4,2'-thiazolidin-4'-ones]
Spiro-thiazolidinones are heterocyclic compounds known for a variety of biological activities, including antimicrobial, antifungal, and anticancer effects. A common and efficient method for their synthesis is a one-pot, three-component reaction involving a ketone, an amine, and a mercapto-carboxylic acid.
Experimental Protocol: One-Pot Synthesis of Spiro-thiazolidinones
This protocol details the synthesis of spiro-thiazolidinones from 4-piperidone hydrochloride, an aromatic amine, and thioglycolic acid. The piperidone nitrogen can be pre-functionalized or remain as the hydrochloride salt, which can be neutralized in situ.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Aromatic amine (e.g., aniline, p-toluidine)
-
Thioglycolic acid
-
Toluene (B28343) or Benzene
-
Dean-Stark apparatus
-
Sodium bicarbonate or Triethylamine (B128534) (for neutralization of hydrochloride)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq), the aromatic amine (1.0 eq), and toluene or benzene.
-
Add a base such as sodium bicarbonate or triethylamine (1.1 eq) to neutralize the hydrochloride.
-
Add thioglycolic acid (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-8 hours, azeotropically removing water using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure spiro-thiazolidinone.[1]
Quantitative Data for Spiro-thiazolidinone Synthesis
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 2'-Phenylspiro[piperidine-4,2'-thiazolidin]-4'-one | 6 | 75-85 |
| 2 | p-Toluidine | 2'-(p-Tolyl)spiro[piperidine-4,2'-thiazolidin]-4'-one | 6 | 78-88 |
| 3 | 4-Chloroaniline | 2'-(4-Chlorophenyl)spiro[piperidine-4,2'-thiazolidin]-4'-one | 7 | 70-80 |
| 4 | 4-Methoxyaniline | 2'-(4-Methoxyphenyl)spiro[piperidine-4,2'-thiazolidin]-4'-one | 5 | 80-90 |
Note: Yields are representative and can be influenced by the specific substrates and reaction conditions employed.[1]
Synthesis of Spiro[piperidine-4,2'(1'H)-quinazolines]
Spiro-quinazolines are a class of nitrogen-containing heterocyclic compounds that have shown potential as ligands for various receptors in the central nervous system.[2][3][4] Their synthesis can be achieved through the condensation of a suitable 2-aminobenzamide (B116534) or a related precursor with 4-piperidone.
Experimental Protocol: Synthesis of Spiro-quinazolines
This protocol outlines the synthesis of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones from 2-aminobenzamide and an N-substituted-4-piperidone.
Materials:
-
N-substituted-4-piperidone (e.g., 1-benzyl-4-piperidone)
-
2-Aminobenzamide
-
Polyphosphoric acid (PPA) or a suitable acid catalyst
-
Ethanol (B145695) or other suitable solvent
Procedure:
-
In a round-bottom flask, combine the N-substituted-4-piperidone (1.0 eq) and 2-aminobenzamide (1.0 eq).
-
Add polyphosphoric acid as a catalyst and solvent, or dissolve the reactants in a high-boiling solvent like ethanol and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water or a basic solution to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified spiro-quinazoline.[2][3][4]
Quantitative Data for Spiro-quinazoline Synthesis
| Entry | N-Substituent of Piperidone | Product | Yield (%) |
| 1 | Benzyl | 1'-Benzylspiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one | 60-75 |
| 2 | Methyl | 1'-Methylspiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one | 55-70 |
| 3 | Ethyl | 1'-Ethylspiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one | 58-72 |
Note: Yields are representative and depend on the specific catalyst and reaction conditions used.
Visualizations
Experimental Workflow: One-Pot Synthesis of Spiro-Thiazolidinones
Caption: One-pot synthesis of spiro-thiazolidinones.
Logical Relationship: Synthesis of Spiro-Hydantoins
References
- 1. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
Application Notes and Protocols for the Quantification of Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of piperidone hydrochloride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed to be comprehensive and readily applicable in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The following protocol is based on a reverse-phase approach.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.44 - 53.33 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Limit of Detection (LOD) | 0.15 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[1][2] |
| Average Recovery | 101.82%[1][2] |
| Precision (RSD) | < 2% |
Experimental Protocol: HPLC
1. Objective: To quantify this compound using a validated RP-HPLC method.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
4-Toluene sulfonyl chloride (for derivatization, if required)[1][2]
3. Instrumentation:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 analytical column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm)[1][2]
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of water with 0.1% phosphoric acid (Phase A) and acetonitrile (Phase B) in a ratio of 32:68 (v/v)[1][2]. For MS compatibility, phosphoric acid can be replaced with formic acid.[3]
-
Detection Wavelength: UV detector at an appropriate wavelength (e.g., 215nm or 262 nm) or CAD.
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
6. Derivatization (Optional, for enhanced sensitivity):
-
A pre-column derivatization can be performed using 4-toluene sulfonyl chloride to improve chromatographic properties and detector response.[1][2]
7. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions to determine the concentration of this compound.
8. Data Analysis:
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Gas Chromatography (GC) Method
The GC method is suitable for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL[4] |
| Limit of Quantification (LOQ) | 10 ng/mL[4] |
| Within-day Precision (CV) | 2.8%[4] |
| Between-day Precision (CV) | 3.4%[4] |
Experimental Protocol: GC
1. Objective: To quantify this compound using a validated GC method, potentially with mass spectrometric detection (GC-MS).
2. Materials and Reagents:
-
This compound reference standard
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
Derivatizing agent (e.g., Pentafluorobenzoyl chloride)[4]
-
Internal standard (e.g., a synthesized structural analog)[4]
-
Alkaline solution (e.g., 10N KOH)[4]
-
Extraction solvent (e.g., Chloroform/Isopropanol mixture)[4]
3. Instrumentation:
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS)
-
Capillary column (e.g., CP-Sil-5CB-MS, 25 m x 0.25 mm i.d., 0.4 µm film thickness)[4]
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min[4]
-
Injector Temperature: 280°C[4]
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature (e.g., hold at 60°C for 1 min, then ramp to 280°C at 20°C/min, and hold for 10 min).[5]
-
Detector Temperature (NPD): 305°C
-
Transfer Line Temperature (MS): 305°C[4]
-
Injection Mode: Splitless[4]
5. Sample Preparation and Derivatization:
-
Hydrolysis and Extraction: For samples in a complex matrix (e.g., urine), hydrolyze the sample with a strong base (e.g., 10N KOH) at an elevated temperature (e.g., 95°C).[4] After cooling, adjust the pH and perform a liquid-liquid extraction with an appropriate organic solvent.[4]
-
Derivatization: To make the analyte suitable for GC analysis, a derivatization step is crucial. React the extracted analyte with a derivatizing agent like pentafluorobenzoyl chloride.[4]
-
Clean-up: After derivatization, a final extraction step in an alkaline medium may be necessary to remove acidic byproducts before GC analysis.[4]
-
Standard Preparation: Prepare calibration standards by spiking known amounts of this compound and the internal standard into a blank matrix and subjecting them to the same extraction and derivatization procedure.
6. Analysis:
-
Inject the derivatized standards and samples into the GC system.
7. Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.
-
Quantify the analyte using the ratio of the peak area of the analyte to that of the internal standard against the calibration curve.
GC Experimental Workflow
Caption: Workflow for the GC quantification of this compound.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. applications.emro.who.int [applications.emro.who.int]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperidone Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of piperidone hydrochloride and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-piperidone (B1582916)?
A1: The most prevalent methods for synthesizing the 4-piperidone core structure include the catalytic hydrogenation of corresponding pyridine (B92270) precursors, the Dieckmann condensation of diesters, and the Petrenko-Kritschenko piperidone synthesis.[1][2] Catalytic hydrogenation is often favored for its directness and atom economy.[1] The Dieckmann condensation is a classic method involving the intramolecular cyclization of a diester followed by hydrolysis and decarboxylation.
Q2: My catalytic hydrogenation of pyridine is slow or incomplete. What are the likely causes?
A2: Several factors can lead to slow or incomplete hydrogenation:
-
Catalyst Deactivation: The nitrogen atom in both pyridine (starting material) and piperidine (B6355638) (product) can act as a Lewis base, poisoning the metal catalyst surface.[1][3][4]
-
Insufficient Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure.[4]
-
Poor Mixing: Inefficient agitation can limit the mass transfer of hydrogen to the catalyst surface.[4]
-
Low Temperature: The reaction may require a certain activation energy to proceed efficiently.[4]
Q3: I am observing significant byproducts in my Dieckmann condensation. What are the common side reactions?
A3: The Dieckmann condensation can be prone to side reactions, especially under suboptimal conditions. Common issues include the retro-Dieckmann reaction (cleavage of the β-keto ester), dimerization, and amidation if primary or secondary amines are present.[5][6][7] The choice of base and solvent is critical; sterically hindered, non-nucleophilic bases in aprotic solvents can help minimize these side reactions.[6]
Q4: How can I improve the purity of my final this compound product?
A4: Low purity is a common issue that can arise from incomplete reactions or difficulties in removing reagents and byproducts.[8][9] Strategies to improve purity include optimizing reaction conditions to drive the reaction to completion, careful work-up procedures to remove catalysts and unreacted starting materials, and recrystallization of the final hydrochloride salt from an appropriate solvent system (e.g., isopropanol).[8]
Troubleshooting Guide
This guide addresses specific issues encountered during piperidone synthesis.
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Yield | Incomplete conversion, side reactions, or product loss during work-up. | Monitor the reaction by GC or TLC to ensure completion. For Dieckmann condensation, use a strong, non-nucleophilic base like sodium hydride in an aprotic solvent. For hydrogenation, ensure the catalyst is active and not poisoned. Optimize purification steps to minimize loss. | [7][8] |
| Catalyst Poisoning (Hydrogenation) | The Lewis basic nitrogen in the substrate/product binds to the catalyst's active sites. | Increase catalyst loading. Use an acidic additive (e.g., acetic acid, HCl) to protonate the nitrogen, which can facilitate reduction and prevent binding to the catalyst. Ensure starting materials and solvents are free from impurities like sulfur compounds. | [1][4] |
| Formation of Impurities | Suboptimal reaction conditions (temperature, time, reagents). | For the synthesis of 4-piperidone HCl hydrate (B1144303), controlling the temperature during the addition of 4,4-dimethoxypiperidine (B3370895) to concentrated HCl is crucial. Maintaining a low temperature (5-10 °C) during addition, followed by a controlled increase, can improve purity. | [8] |
| Reaction Stalls | Precipitation of intermediates or reagents, leading to poor mixing. | In Dieckmann condensations using sodium hydride, the formation of precipitates can block stirring. Ensure vigorous mechanical stirring and consider using a higher-boiling solvent like toluene (B28343) to maintain solubility. | [7] |
Quantitative Data on Reaction Conditions
Catalyst Performance in Pyridine Hydrogenation
The choice of catalyst is critical for the efficient hydrogenation of pyridine to piperidine. Noble metal catalysts generally show high activity under milder conditions, while non-noble metals are more cost-effective but may require harsher conditions.[3]
| Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | Notes | Citation |
| Rh/KB | Ambient | Ambient | Quantitative | 98 (Yield) | Electrocatalytic hydrogenation using an anion-exchange membrane electrolyzer. | [10] |
| Rh₂O₃ | Mild | - | High | - | Effective for a wide variety of unprotected pyridines. | [11] |
| Pd/Ag/Al₂O₃ | 60 | 70 | 99 | 99 | Bimetallic nanoparticles can show increased activity. | [12] |
| PtO₂ | - | - | - | - | Often used with glacial acetic acid as a solvent. | [1] |
| Nickel | High | 150-300 | - | - | Cost-effective but requires more demanding process parameters. | [3] |
| Pd/C | Mild | - | High | High | Often used with acidic additives to enhance reduction. | [3] |
Yield and Purity in 4-Piperidone HCl Hydrate Synthesis
The following data is derived from a patented process for preparing 4-Piperidone HCl Hydrate.
| Experiment | Key Reagent/Condition | Yield (%) | Purity (%) |
| Example 1 | 50 g conc. HCl (30%) | 66.20 | 102.0 |
| Comparative 1 | 80 ml IPA.HCl | 66.20 | 97.50 |
| Comparative 2 | 150 g IPA.HCl + 15 g aq. HCl (30%) | 66.20 | 102.0 |
| Comparative 3 | Product mixture cooled to 5 °C and maintained for 3 hours | 53.59 | 93.55 |
Note: Purity reported as "Assay %". Data from patent WO2022195497A1.[8]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol describes a general procedure for the hydrogenation of a pyridine precursor.[1]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution and extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reactor Setup: Add the substituted pyridine and glacial acetic acid to a suitable high-pressure reactor vessel.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Hydrogenation: Securely seal the reactor and connect it to the hydrogenation apparatus. Purge the reactor multiple times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Begin vigorous stirring and heat if necessary. Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Carefully neutralize the acidic solution with saturated NaHCO₃.
-
Extract the product with a suitable organic solvent, dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product as necessary (e.g., distillation or chromatography), followed by conversion to the hydrochloride salt.
Protocol 2: Synthesis of 4-Piperidone HCl Hydrate from N-Carbethoxy-4-piperidone
This multi-step protocol is adapted from patent literature.[8]
Step 1: Preparation of 4,4-dimethoxypiperidine
-
Charge N-carbethoxy-4-piperidone, methanol, and trimethyl orthoformate into a reactor under stirring at ~30 °C.
-
Raise the temperature to 37-40 °C and add an acid catalyst (e.g., p-toluenesulphonic acid) in portions.
-
Monitor the reaction by Gas Chromatography (GC).
-
Once complete, cool the reaction mass and proceed with a basic work-up to hydrolyze the carbethoxy group and isolate the 4,4-dimethoxypiperidine intermediate.
Step 2: Preparation of 4-Piperidone HCl Hydrate
-
Charge concentrated HCl (e.g., 30%) to a reactor and cool to 5-10 °C.
-
Add the 4,4-dimethoxypiperidine obtained in Step 1 in portions over 90-120 minutes, maintaining the temperature between 5-10 °C.
-
After the addition is complete, maintain the reaction mass at 5-10 °C for 15-30 minutes.
-
Slowly raise the temperature to ~75 °C and maintain for approximately 4 hours. Monitor the reaction by GC.
-
Upon completion, cool the product mixture to initiate crystallization.
-
Filter the solid product, wash with a suitable solvent (e.g., isopropanol), and dry under vacuum to obtain 4-Piperidone HCl hydrate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 9. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Piperidone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of piperidone hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-piperidone (B1582916) hydrochloride?
A1: The most prevalent methods for synthesizing 4-piperidone hydrochloride and its N-substituted derivatives include:
-
Dieckmann Condensation: This intramolecular cyclization of a diester is a classic method for forming the piperidone ring. It typically starts from an N-substituted β,β'-dipropionate ester.
-
N-Alkylation/Arylation of 4-Piperidone: This involves the reaction of commercially available 4-piperidone hydrochloride monohydrate with an appropriate alkyl or aryl halide.
-
Petrenko-Kritschenko Piperidone Synthesis: This is a multi-component reaction involving an aldehyde, a β-dicarbonyl compound (like an acetonedicarboxylic acid ester), and an amine (or ammonia).
-
Reductive Amination: This method involves the reaction of a suitable diketone with an amine, followed by reductive cyclization.
Q2: How can I monitor the progress of my piperidone synthesis reaction?
A2: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including the desired product and potential byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing less volatile compounds and providing information on the molecular weight of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information about the compounds in the reaction mixture, confirming the formation of the desired piperidone and identifying any side products.
Q3: What are the critical parameters to control during the Dieckmann condensation to maximize yield?
A3: The Dieckmann condensation is an equilibrium-driven reaction, and its success is highly dependent on several factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium ethoxide, potassium tert-butoxide, and sodium hydride are commonly used. The base should be used in at least stoichiometric amounts to drive the equilibrium towards the product.
-
Solvent: Anhydrous, aprotic solvents like toluene, benzene, or THF are preferred to prevent side reactions with the base and the enolates.
-
Temperature: The optimal temperature depends on the specific substrate and base used. While some reactions proceed at room temperature, others may require heating to reflux.
-
Reaction Time: Sufficient time must be allowed for the reaction to reach equilibrium. Monitoring the reaction by TLC or GC is recommended to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low Yield in Dieckmann Condensation
| Possible Cause | Troubleshooting Step | Rationale |
| Retro-Dieckmann Reaction | Use a strong, sterically hindered base (e.g., potassium tert-butoxide) and ensure anhydrous conditions. The final deprotonation of the β-keto ester drives the equilibrium forward.[1] | The retro-Dieckmann reaction is the reverse of the condensation and can be significant under certain conditions, especially if the resulting β-keto ester is not readily deprotonated. |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions. | The Dieckmann condensation is an equilibrium process and may require forcing conditions to go to completion. |
| Side Reactions | Ensure slow addition of the base to control the reaction temperature and minimize intermolecular condensation. | Rapid addition of base can lead to localized high concentrations and promote side reactions. |
Issue 2: Formation of Impurities during N-Alkylation of 4-Piperidone
| Possible Cause | Troubleshooting Step | Rationale |
| Over-alkylation (Quaternary Ammonium (B1175870) Salt Formation) | Use a stoichiometric amount of the alkylating agent or a slight excess of the piperidone. Add the alkylating agent slowly to the reaction mixture. | The N-alkylated piperidone product is still nucleophilic and can react with another molecule of the alkylating agent to form an undesired quaternary ammonium salt. |
| Unreacted Starting Material | Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). The addition of a catalytic amount of sodium or potassium iodide can also be beneficial. | Incomplete reaction can be due to low reactivity of the starting materials or insufficient reaction conditions. |
| Formation of Enamines | Ensure the reaction is carried out under neutral or slightly basic conditions. Avoid acidic conditions which can catalyze enamine formation. | The ketone group of the piperidone can react with the secondary amine of another piperidone molecule to form an enamine, especially under acidic conditions. |
Issue 3: Self-Condensation of 4-Piperidone
| Possible Cause | Troubleshooting Step | Rationale |
| Basic or Acidic Conditions | Maintain a neutral pH during storage and in reactions where the ketone is not intended to react. Use of the hydrochloride salt of 4-piperidone helps to prevent this. | Both acids and bases can catalyze the aldol-type self-condensation of 4-piperidone, where one molecule acts as an enolate and attacks the carbonyl group of another molecule. |
| Prolonged Storage of the Free Base | Store 4-piperidone as its hydrochloride salt. If the free base is required, it should be freshly prepared and used immediately. | The free base of 4-piperidone is prone to self-condensation over time. |
Quantitative Data on Synthesis Optimization
The following tables summarize the impact of different reaction conditions on the yield and purity of N-substituted 4-piperidones synthesized via the Dieckmann condensation.
Table 1: Effect of Base on the Yield of 1-(2-phenethyl)-4-piperidone [2][3]
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium | Xylene | 50 then RT | 24 | 72 | 98 |
| Sodium Hydride | Xylene | 50 then RT | 24 | 64 | 98 |
| Sodium t-butoxide | Xylene | 50 then RT | 24 | 61 | 98 |
| Sodium Methoxide | Xylene | 50 then RT | 24 | 40 | 98 |
Table 2: Effect of Reaction Time on the Yield of 1-(2-phenethyl)-4-piperidone using Sodium as Base [2][3]
| Reaction Time (h) | Yield (%) |
| 6 | 19 |
| 12 | 44 |
| 24 | 57 |
| 72 | 20 |
Note: The decrease in yield after 24 hours is suggested to be due to side reactions of the product in the reaction mixture.
Experimental Protocols
Protocol 1: Optimized Synthesis of 1-(2-phenethyl)-4-piperidone via Dieckmann Condensation[2][3]
Materials:
-
N,N-bis(carbomethoxyethyl)phenethylamine
-
Sodium metal
-
Xylene (anhydrous)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521) solution
Procedure:
-
To a solution of sodium (2 equivalents) in anhydrous xylene, rapidly add the N,N-bis(carbomethoxyethyl)phenethylamine (1 equivalent) at 50 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully quench the reaction with water at 2-3 °C.
-
Separate the aqueous layer and acidify to pH 3-4 with concentrated HCl to precipitate the intermediate β-keto ester.
-
Isolate the oily layer and reflux with excess concentrated HCl to effect hydrolysis and decarboxylation.
-
Neutralize the reaction mixture with sodium hydroxide solution to pH > 10 and extract the product with an organic solvent (e.g., xylene).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or crystallization.
Protocol 2: N-Benzylation of 4-Piperidone Hydrochloride
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Benzyl (B1604629) bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous DMF, slowly add benzyl bromide (1.1 equivalents) at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Quench the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-benzyl-4-piperidone.
-
Purify the product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Visualizations
.dot
Caption: Troubleshooting workflow for this compound synthesis.
.dot
Caption: Reaction pathway for Dieckmann condensation and the retro-Dieckmann side reaction.
.dot
Caption: N-Alkylation of 4-piperidone showing the over-alkylation side reaction.
References
Technical Support Center: Purification of Piperidone Hydrochloride by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of piperidone hydrochloride via recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: this compound fails to crystallize upon cooling.
-
Question: I have dissolved my crude this compound in the solvent, but no crystals are forming even after cooling the solution. What should I do?
-
Answer: This is a common issue in recrystallization and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Check Solvent Volume:
-
You may have used too much solvent, resulting in a solution that is not supersaturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity (cloudiness), add a few drops of the hot solvent until the solution becomes clear again. Then, allow it to cool slowly.
-
-
Ensure Adequate Cooling:
-
If cooling to room temperature is insufficient, try using an ice bath to further decrease the temperature and reduce the solubility of the this compound.
-
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Question: My this compound is separating from the solution as an oily liquid rather than solid crystals. How can I resolve this?
-
Answer: "Oiling out" typically occurs when the solute precipitates from the solution at a temperature above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point.
-
Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help with this.
-
Solvent Adjustment: The initial solution might be too saturated. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. Then, allow it to cool slowly.
-
Solvent System Change: The chosen solvent or solvent mixture may not be ideal. Consider a different solvent system. For instance, if you are using a single solvent, a mixed solvent system might be more effective.
-
Issue 3: The recrystallization yield is very low.
-
Question: I have successfully obtained pure crystals, but the final yield is much lower than expected. How can I improve the recovery?
-
Answer: Low yield can result from several factors during the recrystallization process.
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Avoid Premature Crystallization: Ensure that the solution does not cool down and crystallize during the hot filtration step to remove insoluble impurities. This can be prevented by preheating the filtration apparatus.
-
Cold Filtration and Washing: When collecting the crystals, ensure the solution is thoroughly cooled to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.
-
Second Crop of Crystals: The mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is a good solvent system for the recrystallization of this compound?
A1: A mixture of ethanol (B145695) and acetone (B3395972) has been shown to be effective for the recrystallization of N-substituted-4-piperidone hydrochlorides and is a good starting point for the unsubstituted compound.[1] Typically, the crude product is dissolved in a minimal amount of hot ethanol, and then acetone is added as an anti-solvent to induce crystallization.[1] Other potential solvents for amine hydrochlorides include isopropanol, methanol, or mixtures with water, depending on the specific solubility characteristics.
Q2: How can I determine the purity of my recrystallized this compound?
A2: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden over a range.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any residual impurities.
Q3: My recrystallized this compound is off-white or yellowish. How can I decolorize it?
A3: If your product is colored due to the presence of high-molecular-weight, colored impurities, you can use activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal and swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Data Presentation
Table 1: Physical and Solubility Data for Piperidone Hydrochlorides
| Property | 3-Piperidone Hydrochloride | 4-Piperidone (B1582916) Hydrochloride Monohydrate |
| Molecular Formula | C₅H₉NO·HCl | C₅H₉NO·HCl·H₂O |
| Molecular Weight | 135.61 g/mol | 153.6 g/mol |
| Appearance | Maple solid[1] | White to yellow crystalline particles[2] |
| Melting Point | 115-126 °C[1] | 90.0 - 98.0 °C[2] |
| Solubility in Water | Soluble | Soluble |
| Solubility in Organic Solvents | Data not readily available | DMF: 5 mg/mL, DMSO: 30 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[3] |
Experimental Protocols
Protocol: Recrystallization of 4-Piperidone Hydrochloride using an Ethanol/Acetone Solvent System
This protocol is adapted from a procedure for N-substituted-4-piperidone hydrochlorides and may require optimization for the unsubstituted compound.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude 4-piperidone hydrochloride. Add a minimal amount of hot ethanol to the flask while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, slowly add acetone as an anti-solvent until the solution becomes turbid. A typical starting ratio of ethanol to acetone is in the range of 1:2.5 to 1:3 by volume.[1]
-
Cooling: After the addition of acetone, allow the flask to stand undisturbed at room temperature to allow for crystal growth. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
troubleshooting low yield in piperidone hydrochloride reactions
Technical Support Center: Piperidone Hydrochloride Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low yields in this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low overall yield in a multi-step this compound synthesis?
Low overall yield in this compound synthesis is often attributed to cumulative losses across several key stages. The most critical steps to evaluate are:
-
Dieckmann Condensation: This intramolecular cyclization is highly sensitive to reaction conditions. Common failure points include the use of wet reagents or solvents, an inappropriate choice of base, incorrect reaction concentration, and the formation of polymeric side products.[1][2]
-
Hydrolysis and Decarboxylation: The conversion of the β-keto ester intermediate to the final piperidone requires carefully controlled acidic conditions. Using incorrect acid concentrations or temperatures can lead to incomplete reaction or degradation of the product.[3][4]
-
Purification and Isolation: The final product, this compound, can be challenging to crystallize if impurities are present.[1] Significant product loss can occur during workup and purification steps if the protocol is not optimized.
Q2: My reaction mixture from the Dieckmann condensation is an impure, reddish-orange oil instead of a solid. What went wrong?
The formation of an oil instead of a crystalline product is a common issue, often indicating the presence of impurities.[1] Potential causes include:
-
Oligomerization: If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to the formation of oligomers or polymers.[1] Running the reaction under more dilute conditions can favor the formation of the desired five- or six-membered ring.[1][2]
-
Side Reactions: The enolate intermediate can participate in other reactions if not efficiently trapped.[5]
-
Residual Solvents: Trapped solvent from the reaction or workup can prevent crystallization. Ensure the crude product is thoroughly dried under vacuum.
-
Impure Starting Materials: The purity of the initial diester is crucial for a clean reaction.
Q3: My TLC plate shows multiple spots after the cyclization step. What are the likely byproducts?
Multiple spots on a TLC plate suggest a mixture of compounds.[5] Besides the desired β-keto ester product, common species include:
-
Unreacted Starting Material: Incomplete conversion is a frequent cause of low yields.
-
Mono-alkylated Species (if applicable): In syntheses involving alkylation steps prior to cyclization, incomplete reactions can leave mono-alkylated intermediates.[5]
-
Aldol Condensation Products: The enolate intermediate can self-condense or react with other carbonyl compounds present.[5]
-
Retro-Dieckmann Product: The cyclized β-keto ester can revert to the starting diester under certain conditions.[6]
Troubleshooting Guide: The Dieckmann Condensation Step
Q4: How do I optimize the base and solvent for the Dieckmann condensation to improve my yield?
The choice of base and solvent is critical for a successful Dieckmann condensation. The base must be strong enough to deprotonate the α-carbon of the ester but should be a poor nucleophile to avoid side reactions.
-
Base Selection: At least one full equivalent of base is required because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium forward.[7] Sterically hindered, non-nucleophilic bases are preferred.[2]
-
Solvent Conditions: All reagents and solvents must be strictly anhydrous, as water will quench the base and can hydrolyze the ester starting materials.[8] Polar aprotic solvents can enhance the stability of the enolate intermediate.[2]
The following workflow can help diagnose issues related to this step.
Table 1: Comparison of Common Conditions for Dieckmann Condensation
| Parameter | Recommended | Sub-optimal / Common Issue | Rationale |
| Base | NaH, KHMDS, NaOtBu, LDA[2] | NaOEt, NaOH, old/degraded NaH[1][8] | Strong, non-nucleophilic bases prevent saponification and favor enolate formation. Old NaH may have reduced activity.[1][8] |
| Solvent | Anhydrous THF, Toluene (B28343), Benzene[2] | Alcohols (e.g., Ethanol), wet solvents | Protic solvents can quench the base. Water leads to hydrolysis.[2][8] |
| Concentration | High dilution (e.g., <0.1 M) | High concentration (>0.5 M) | Favors intramolecular cyclization over intermolecular polymerization.[1] |
| Temperature | Varies by base (e.g., -78 °C for LDA, RT to reflux for NaH) | Too high | Can promote side reactions or decomposition. |
Troubleshooting Guide: Hydrolysis, Decarboxylation, and Salt Formation
Q5: My yield drops significantly during the final acidic workup and salt formation. How can I optimize this step?
This step converts the intermediate into the final hydrochloride salt. The conditions must be harsh enough for hydrolysis and decarboxylation but not so harsh that they cause degradation. A patent for a similar synthesis highlights that altering the concentration and quantity of hydrochloric acid can dramatically impact the final yield.[3]
Table 2: Impact of HCl Concentration on 4-Piperidone (B1582916) HCl Hydrate (B1144303) Yield
| Experiment | HCl Concentration | Molar Ratio (HCl to substrate) | Temperature | Final Yield |
| Optimized | Concentrated HCl | Not specified, but sufficient quantity | 5-10 °C | 86%[3] |
| Variation 1 | Altered Conc. & Quantity | Altered | 5-10 °C | 73%[3] |
| Variation 2 | Altered Conc. & Quantity | Altered | 5-10 °C | 53%[3] |
Data adapted from a patent describing the synthesis of 4-Piperidone HCl Hydrate, demonstrating the sensitivity of the final hydrolysis/salt formation step to acid stoichiometry and concentration.[3]
To optimize this step:
-
Control Temperature: Add the crude intermediate to cold (e.g., 5-10 °C) concentrated HCl in portions to manage any exotherm.[3]
-
Ensure Sufficient Acid: Use enough concentrated acid to fully hydrolyze the ester and facilitate decarboxylation.[4]
-
Optimize Reaction Time: The reaction should be monitored (e.g., by TLC or LCMS) to determine the point of maximum conversion without significant product degradation.
Experimental Protocols & Workflows
General Synthesis Workflow
The conversion of a linear diester to a cyclic this compound salt typically follows a three-stage process.
Protocol: Synthesis of 1-Benzyl-4-piperidone Hydrochloride
This protocol is based on a common synthetic route involving a Dieckmann condensation.[4]
Stage 1: Dieckmann Condensation
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagents: Add sodium metal to dry toluene and heat to reflux to create a fine dispersion. Allow to cool.
-
Addition: Slowly add a solution of the diester intermediate (e.g., N-benzyl-bis(2-carbomethoxyethyl)amine) in dry toluene to the sodium dispersion at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).
-
Quench: Cool the reaction mixture in an ice bath and cautiously quench by adding ethanol (B145695), followed by water.
Stage 2: Hydrolysis and Decarboxylation
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable solvent (e.g., toluene or ether).
-
Acidification: Combine the organic layers and add concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and stir vigorously for 8-12 hours to facilitate both hydrolysis of the ester and decarboxylation.[4]
Stage 3: Isolation and Purification
-
Cooling: After the reaction is complete, cool the mixture in an ice bath. The crude 1-benzyl-4-piperidone hydrochloride should precipitate.
-
Filtration: Collect the crude product by vacuum filtration and wash with a cold solvent (e.g., ethanol or ether).
-
Recrystallization: Purify the crude product by recrystallizing from a suitable solvent, such as an ethanol solution, to yield the final product.[4]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Piperidone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of piperidone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities in this compound often originate from the synthetic route employed. For instance, in syntheses involving the Dieckmann condensation, potential impurities include byproducts from side reactions like the retro-Dieckmann reaction or dimerization. Incomplete removal of protecting groups, such as the N-benzyl group, can also lead to impurities. Unreacted starting materials and intermediates from the synthesis are also common.
Q2: My this compound oils out during recrystallization. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons, including the presence of impurities that depress the melting point or if the boiling point of the solvent is higher than the melting point of the solute.[1][2]
Here are some troubleshooting steps:
-
Add more solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to dissolve the oil and try to recrystallize again.
-
Slow down the cooling process: Rapid cooling can favor oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Change the solvent system: The chosen solvent may not be ideal. A mixture of solvents, where the compound is soluble in one and less soluble in the other, can sometimes prevent oiling out.[3]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[4]
-
Seed the solution: Add a tiny crystal of pure this compound to induce crystallization.
Q3: The purity of my this compound does not improve significantly after recrystallization. What could be the reason?
If recrystallization is not effective, it could be due to:
-
Inappropriate solvent choice: The impurities might have similar solubility profiles to this compound in the chosen solvent. Experiment with different solvents or solvent mixtures. Common solvents for piperidone derivatives include ethanol, isopropanol, acetonitrile, and mixtures like ethanol-ethyl acetate (B1210297) or hexane-methylene chloride.[5][6]
-
Co-precipitation of impurities: The impurity may be crystallizing along with the product. A different purification technique, such as column chromatography, might be necessary.
-
High initial impurity level: If the crude product is very impure, a single recrystallization may not be sufficient. Multiple recrystallizations may be needed.
Q4: How can I remove colored impurities from my this compound sample?
Colored impurities can often be removed by treating the solution with activated charcoal before filtration.
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude this compound in a suitable hot solvent.
-
Allow the solution to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.
-
Heat the mixture back to boiling for a few minutes while stirring.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
Q5: What is the impact of pH on the stability and purity of this compound?
The stability of amine salts like this compound can be pH-dependent.[7] In aqueous solutions, extreme pH values can potentially lead to degradation. For instance, ester or amide functionalities, if present as impurities, are susceptible to hydrolysis under acidic or basic conditions.[8] It is crucial to control the pH during workup and purification to minimize the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - Using too much solvent.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to recover more product.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Crystals Do Not Form Upon Cooling | - Solution is not supersaturated (too much solvent).- Lack of nucleation sites. | - Evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of pure product. |
| Formation of an Amorphous Solid Instead of Crystals | - Very rapid cooling.- High concentration of impurities. | - Allow the solution to cool more slowly.- Consider a preliminary purification step like extraction or a simple column filtration before recrystallization. |
| Difficulty in Filtering Crystals | - Crystals are too fine. | - Allow the crystals to grow larger by slowing down the cooling rate.- Use a different filter paper with a smaller pore size. |
Data Presentation
Table 1: Purity of 4-Piperidone (B1582916) Hydrochloride Hydrate (B1144303) with Different Purification Parameters [9]
| Experiment | Recrystallization Solvent | Initial Purity (Assay) | Final Purity (Assay) | Yield |
| 1 | Isopropyl Alcohol (IPA) | Not specified | 93.55% | 53.59% |
| 2 | Isopropyl Alcohol (IPA) | Not specified | 98.08% | 86.37% |
| 3 | IPA/Aqueous HCl mixture | Not specified | 102.0% (likely due to assay variability) | 66.20% |
| 4 | IPA HCl | Not specified | 98.60% | 73.32% |
Table 2: Solvent Systems for Recrystallization of Piperidone Derivatives [5][6][10]
| Solvent/Solvent System | Compound Type |
| Distilled Ethanol | Various piperidin-4-one derivatives |
| Ethanol-Ethyl Acetate | 2,6-diaryl-3-(4-arylthio)piperidin-4-one |
| Benzene-Petroleum Ether | N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones |
| Hexanes/Methylene Chloride (99:1 v/v) | N-(1-phenethyl)piperidone |
| Acetonitrile | Substituted piperidin-4-one |
| Methanol | Substituted piperidin-4-one |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a general method for purifying this compound using a single solvent.
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is unsuitable. If it is sparingly soluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a suitable single solvent cannot be found.
-
Solvent Selection: Choose a "good" solvent in which this compound is highly soluble and a "poor" solvent (antisolvent) in which it is poorly soluble, but the two solvents must be miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at or near its boiling point.
-
Addition of Antisolvent: While the solution is hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
Re-dissolution and Crystallization: Add a few more drops of the "good" solvent until the solution becomes clear again. Allow the solution to cool slowly to form crystals.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.
Protocol 3: Purification by Column Chromatography
Column chromatography can be effective for separating impurities with different polarities from this compound.
-
Stationary and Mobile Phase Selection: For this compound, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase (eluent) is chosen based on the polarity of the compound and impurities, often a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a base like triethylamine (B128534) to the eluent can help to reduce tailing of the amine salt on the silica gel.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Analysis and Collection: Analyze the collected fractions by a suitable method (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical relationships in troubleshooting the "oiling out" phenomenon.
References
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemrevlett.com [chemrevlett.com]
- 6. rsc.org [rsc.org]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
stability of piperidone hydrochloride under different conditions
Disclaimer: This document provides general guidance on the stability of piperidone hydrochloride. Specific quantitative stability data for this compound under various conditions is not extensively available in public literature. The information presented here is based on general principles of pharmaceutical stability testing and data from structurally related compounds. All experimental protocols and troubleshooting advice should be validated by the end-user for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a well-sealed container, protected from light and moisture.[1] Under these conditions, a shelf life of at least 5 years has been suggested.[1] For routine laboratory use, storage at 2-8°C is also recommended to minimize degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the functional groups present (a secondary amine and a ketone within a piperidine (B6355638) ring), the most probable degradation pathways include:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be accelerated by the presence of oxygen, metal ions, and light.
-
Hydrolysis: While the piperidone ring itself is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring-opening or other hydrolytic degradation.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often through radical mechanisms.
Q3: Is this compound sensitive to pH?
A3: Yes, compounds with amine functionalities are typically pH-sensitive. In acidic solutions, the amine will be protonated, which can influence its stability and reactivity. In basic conditions, the free amine is more susceptible to oxidation. Systematic studies across a pH range (e.g., pH 3-10) are recommended to determine the optimal pH for stability in solution.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique for this purpose.[2] The development of such a method typically involves subjecting this compound to forced degradation studies to generate potential degradation products.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peaks in chromatogram of an unstressed sample. | 1. Impurities in the starting material. 2. Contamination from solvents, glassware, or sampling equipment. 3. Degradation during sample preparation or analysis. | 1. Verify the purity of the this compound reference standard. 2. Run a solvent blank to check for system contamination. 3. Ensure sample preparation is conducted under conditions that minimize degradation (e.g., low temperature, protection from light). |
| No degradation observed under stress conditions. | 1. Insufficient stress concentration, duration, or temperature. 2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidant), extend the exposure time, or increase the temperature.[3] Refer to ICH Q1A (R2) guidelines for typical starting conditions. 2. If no degradation is observed even under harsh conditions, the compound can be considered stable under those specific stress factors. |
| Discoloration of the this compound solid or solution. | 1. Formation of colored degradation products, often due to oxidation or photolytic degradation. 2. Interaction with excipients or container closure systems. | 1. Store the material protected from light and in an inert atmosphere (e.g., under nitrogen or argon). 2. Investigate potential incompatibilities with formulation components. |
| Poor mass balance in stability studies (<90%). | 1. Formation of non-UV active or volatile degradation products. 2. Secondary degradation of primary products. 3. Inaccurate quantification due to differences in response factors between the API and degradation products. | 1. Use a mass spectrometer in conjunction with a UV detector to identify non-chromophoric degradants. 2. Analyze samples at multiple time points to monitor the formation and potential further degradation of products. 3. If possible, determine the relative response factors for the major degradants. |
Data Presentation: Stability Summary Templates
The following tables are templates for summarizing quantitative data from stability studies of this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition Details | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant(s) (if identified) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | |||
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80 | |||
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | |||
| Thermal (Dry Heat) | Solid Powder | 72 hours | 80 | |||
| Photolytic | Solution (UV/Vis light) | 48-72 hours | Room Temp |
Table 2: Excipient Compatibility Study Summary
| Excipient | Ratio (API:Excipient) | Storage Condition | Time Point | % API Remaining | Appearance | New Impurities Observed |
| Lactose | 1:1 | 40°C / 75% RH | 4 weeks | |||
| Microcrystalline Cellulose | 1:1 | 40°C / 75% RH | 4 weeks | |||
| Magnesium Stearate | 1:1 | 40°C / 75% RH | 4 weeks | |||
| Starch | 1:1 | 40°C / 75% RH | 4 weeks |
Experimental Protocols
The following are generalized protocols for key stability experiments. These should be adapted and validated for specific laboratory conditions and analytical methods.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol (B129727), and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[4]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 72 hours. Dissolve a portion of the powder in the mobile phase to achieve the target concentration.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a combination of UV and visible light in a photostability chamber for an appropriate duration (e.g., 48-72 hours). A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, starch)
-
Stability chambers (e.g., 40°C / 75% RH)
-
Analytical balance, vials, spatulas
Procedure:
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. Also, prepare a sample of pure this compound as a control.
-
Storage: Place the prepared mixtures and the control sample in suitable vials and store them under accelerated stability conditions (e.g., 40°C / 75% RH) for a predetermined period (e.g., 4 weeks).
-
Analysis: At specified time points (e.g., initial, 2 weeks, 4 weeks), withdraw samples and analyze them for:
-
Appearance: Note any changes in color or physical state.
-
Assay: Quantify the amount of remaining this compound using a stability-indicating HPLC method.
-
Impurities: Monitor for the formation of any new degradation products.
-
-
Evaluation: Compare the results of the binary mixtures with the control sample. A significant increase in degradation or the appearance of new impurities in the presence of an excipient suggests a potential incompatibility.
Visualizations
Below are diagrams illustrating key workflows related to stability testing.
Caption: A general workflow for stability testing of a drug substance.
Caption: A decision tree for troubleshooting unexpected stability results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Piperidone Hydrochloride Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of piperidone hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has a yellow or brownish tint after synthesis. What causes this and how can I remove it?
A1: A yellow or brown discoloration in piperidone derivatives is typically due to the presence of oxidation products or other colored impurities.[1] The most effective method for removing these impurities is recrystallization.[2] The use of activated charcoal during recrystallization can also help adsorb colored impurities. To prevent discoloration, it is advisable to store the purified this compound derivative under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[1]
Q2: During recrystallization, my this compound derivative "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities. Here are several strategies to address this issue:
-
Increase Solvent Volume: The solution may be too supersaturated. Re-heat the solution and add more of the same solvent to decrease the concentration.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help slow down the cooling rate.
-
Change the Solvent System: Consider using a different solvent or a solvent mixture. For instance, a mixture of ethanol (B145695) and ethyl acetate (B1210297) has been used for recrystallizing some piperidone derivatives.[2]
-
Seeding: Introduce a small, pure crystal of the desired compound to the cooled solution to induce crystallization.
Q3: I am experiencing low recovery of my this compound derivative after recrystallization. How can I improve the yield?
A3: Low recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Filtration: Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.
-
Washing with Warm Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.
Q4: What are the most common impurities in the synthesis of piperidone derivatives and how can they be removed?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and diastereomers if a chiral center is present.[3] Purification strategies depend on the nature of the impurity:
-
Unreacted Starting Materials and Polar Byproducts: These can often be removed by column chromatography.
-
Less Polar Byproducts: Recrystallization is often effective at removing impurities with different solubility profiles.
-
Diastereomers: Separation of diastereomers can be challenging and may require optimization of column chromatography conditions, such as the eluent system, or specialized chiral chromatography techniques.[3]
Q5: How does pH affect the stability and purification of this compound derivatives?
A5: The pH of the solution can significantly impact the stability and solubility of this compound derivatives.[4][5] As hydrochloride salts, these compounds are generally more stable in acidic conditions. In basic or neutral solutions, the free base form is generated, which may be less stable and more prone to degradation or side reactions.[5] During purification, maintaining an appropriate pH can be crucial for preventing decomposition and ensuring successful crystallization. The solubility of the hydrochloride salt is also pH-dependent, which can be leveraged during purification.[6][7]
Troubleshooting Guides
Recrystallization Troubleshooting
| Symptom | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists. Gently heat to redissolve and then cool slowly.[3] |
| "Oiling out" instead of crystallization. | The cooling rate is too fast, or the solvent is not ideal. The melting point of the compound may be lower than the solution temperature. | Allow the solution to cool more slowly. Try a different solvent system. Seeding the solution with a pure crystal can also help.[3] |
| Low recovery of purified product. | Too much solvent was used for dissolution, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is fully cooled before filtration. Wash crystals with a minimal amount of ice-cold solvent.[3] |
| Crystals are discolored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and then allowing the filtrate to cool. |
Column Chromatography Troubleshooting
| Symptom | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimal. | Adjust the polarity of the eluent. A common technique is to start with a less polar solvent and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the stationary phase or the column may be overloaded. | Add a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds). Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound Derivatives
-
Solvent Selection: Test the solubility of a small amount of the crude this compound derivative in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.[2][8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. A patent for 1-benzyl-3-piperidone hydrochloride specifies vacuum drying at 80°C for 4 hours.[1]
Protocol 2: General Column Chromatography of Piperidone Derivatives
-
Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of piperidone derivatives.[9]
-
Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation between the desired product and impurities. A mixture of ethyl acetate and hexane (B92381) is a common starting point.[2] For basic compounds, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve separation and reduce tailing.[2]
-
Column Packing: Pack a glass chromatography column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidone derivative.
Quantitative Data Summary
The following table summarizes purification data for a specific this compound derivative as reported in a patent.[1]
| Derivative | Recrystallization Solvent | Yield | Purity (HPLC) |
| 1-benzyl-3-piperidone hydrochloride monohydrate | Isopropanol | 60.3% | 99.6% |
| 1-benzyl-3-piperidone hydrochloride monohydrate | Ethyl Acetate | 69.9% | 99.3% |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajdhs.com [ajdhs.com]
- 8. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Piperidone Hydrochloride Reactions
Welcome to the technical support center for the stereoselective synthesis of piperidone derivatives. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in piperidone synthesis?
A1: The synthesis of enantioenriched piperidones, particularly substituted ones, presents several key difficulties. These include:
-
Control of Stereochemistry : Achieving high levels of both diastereoselectivity and enantioselectivity is a primary obstacle. The formation of the piperidone ring can create multiple stereocenters, and controlling their relative and absolute configurations is non-trivial.[1]
-
Lack of General Asymmetric Routes : A universally applicable and efficient asymmetric method for synthesizing diversely substituted piperidones has historically been elusive.[1]
-
Catalyst Inhibition : In reactions catalyzed by transition metals, the nitrogen atom in pyridine-based substrates or piperidine (B6355638) products can coordinate to the metal center, leading to catalyst poisoning or inhibition.[1]
-
Substrate Control : The inherent steric and electronic properties of the starting materials significantly influence the stereochemical outcome. Overcoming the substrate's natural preference can be challenging.[2]
-
Purification : The separation of diastereomers or enantiomers can be difficult due to their similar physical and chemical properties, often requiring specialized chromatographic techniques.[2]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Cyclization Reactions (e.g., Pictet-Spengler)
Potential Causes & Solutions
-
Reaction Temperature : Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[2]
-
Troubleshooting Step : Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). Lowering the temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[2]
-
-
Acid Catalyst : The type and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the cyclization transition state, thereby affecting stereoselectivity.[2]
-
Troubleshooting Step : Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. In some cases, milder conditions may yield better results.[2]
-
-
Solvent Effects : The polarity and coordinating ability of the solvent can impact the stability of the different transition states leading to the diastereomers.[2]
-
Troubleshooting Step : Experiment with a variety of solvents with different polarities, such as toluene, dichloromethane, or acetonitrile, to find the optimal medium for the desired stereochemical outcome.[2]
-
-
N-Protecting Group : The protecting group on the nitrogen atom plays a crucial role by exerting steric hindrance or through chelation, which can direct the approach of reagents.[2]
-
Troubleshooting Step : Consider using different N-protecting groups. Bulky groups like tert-butyloxycarbonyl (Boc) are often used to direct stereoselectivity.[2]
-
Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting logic for addressing low diastereoselectivity.
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Potential Causes & Solutions
-
Catalyst Choice : The selected chiral catalyst or ligand may not be optimal for the specific substrate.
-
Troubleshooting Step : Screen a library of different chiral catalysts or ligands. For instance, in aza-Michael reactions, different chiral phosphoric acid catalysts can be tested.[3]
-
-
Reaction Conditions : Temperature and solvent can significantly impact the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.).
-
Troubleshooting Step : Optimize the reaction temperature and solvent. While higher temperatures may increase the reaction rate, they can sometimes erode enantioselectivity.[3] A systematic screening is recommended.
-
-
Purity of Reagents : Impurities in the starting materials or reagents can interfere with the catalyst's performance.[1]
-
Troubleshooting Step : Ensure all starting materials, reagents, and solvents are of high purity and are handled under appropriate conditions (e.g., inert atmosphere if required).[1]
-
Data Presentation: Effect of Reaction Conditions on Enantioselectivity
The following table summarizes data from an asymmetric aza-Michael cyclization to form a 3-spiropiperidine, illustrating the impact of temperature and catalyst choice on the reaction outcome.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | CPA-1 | Toluene | 80 | 24 | 25 | 95.5 : 4.5 |
| 2 | CPA-2 | Toluene | 80 | 24 | 19 | 96 : 4 |
| 3 | CPA-2 | Toluene | 100 | 24 | 35 | 96 : 4 |
| 4 | CPA-2 | Octane | 100 | 24 | 55 | 93 : 7 |
| 5 | CPA-2 | Toluene | 80 | 48 | 28 | 91 : 9 |
| Data adapted from a study on asymmetric 'Clip-Cycle' synthesis.[3] CPA = Chiral Phosphoric Acid. |
Issue 3: Difficulty in Determining Enantiomeric Excess (e.e.)
Q: How can I accurately determine the enantiomeric excess of my piperidone product?
A: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.[4][5]
Method Selection Guide
| Method | Principle | Advantages | Disadvantages | Best For |
| Chiral HPLC | Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP).[4][5] | High resolution, broad applicability, well-established, preparative scale possible.[4] | Longer analysis times, requires specific method development for each analyte.[4] | General-purpose, high-accuracy quantification. |
| Chiral GC | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | High speed, excellent resolution for volatile compounds. | Requires analyte to be volatile and thermally stable; may require derivatization. | Volatile and thermally stable piperidone derivatives. |
| Chiral NMR | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) leading to distinct NMR signals.[4] | Rapid analysis, no physical separation needed, simple sample preparation.[4] | Lower accuracy and sensitivity compared to chromatography, requires well-resolved signals. | Rapid screening and confirmation of stereochemistry. |
Decision Logic for e.e. Determination Method
References
Technical Support Center: Monitoring Piperidone Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring piperidone hydrochloride reactions by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
Problem: No spots are visible on the TLC plate.
-
Possible Cause: The compound may not be UV-active.
-
Solution: Use a chemical staining method for visualization. For piperidone and related amines, potassium permanganate (B83412), p-anisaldehyde, or ninhydrin (B49086) stains can be effective. Iodine vapor is also a common general stain.[1][2][3][4][5][6]
-
-
Possible Cause: The sample is too dilute.
-
Possible Cause: The solvent level in the developing chamber was above the spotting line.
-
Possible Cause: The compound is volatile and may have evaporated.
-
Solution: If volatility is suspected, visualization by TLC may be challenging.[8]
-
Problem: The spots are streaking or elongated.
-
Possible Cause: The sample is overloaded.
-
Possible Cause: The compound is highly polar and interacting strongly with the silica (B1680970) gel.
-
Solution: Adjust the polarity of the mobile phase. For acid-sensitive compounds, adding a small amount of triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) in methanol/dichloromethane (B109758) to the mobile phase can help. For base-sensitive compounds, adding a small amount of acetic or formic acid (0.1–2.0%) may resolve the issue.[8]
-
-
Possible Cause: The sample contains impurities.
-
Solution: Purify the sample before TLC analysis if possible.[9]
-
Problem: The Rf values are too high or too low.
-
Possible Cause: The polarity of the mobile phase is not optimal.
-
Solution: If the spots are too close to the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent. If the spots are near the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent or choose a less polar solvent.[8][10]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: The peak for this compound is tailing.
-
Possible Cause: Secondary interactions between the basic amine group and residual silanols on the silica-based column.
-
Solution: Add a competing base like triethylamine to the mobile phase, or use a lower pH mobile phase to ensure the amine is protonated. Using a column with advanced silanol (B1196071) shielding or an embedded polar group can also reduce tailing.[11]
-
-
Possible Cause: Column contamination or degradation.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[12]
-
Problem: Inconsistent retention times.
-
Possible Cause: Fluctuations in mobile phase composition or flow rate.
-
Possible Cause: Poor temperature control.
-
Solution: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[14]
-
-
Possible Cause: The column is not properly equilibrated.
-
Solution: Increase the column equilibration time with the mobile phase before injecting the sample.[14]
-
Problem: High backpressure.
-
Possible Cause: Blockage in the system, such as a plugged frit or column contamination.
Frequently Asked Questions (FAQs)
TLC Analysis FAQs
Q1: What is a good starting solvent system for TLC analysis of a this compound reaction?
A common starting point for amines on silica gel is a mixture of a relatively nonpolar solvent like ethyl acetate (B1210297) or dichloromethane with a more polar solvent like methanol. The ratio can be adjusted to achieve optimal separation. Adding a small amount of a basic modifier like triethylamine or ammonium (B1175870) hydroxide (B78521) can improve peak shape.
Q2: How can I visualize the spots on the TLC plate if my compounds are not UV active?
Several chemical stains can be used for visualization. A potassium permanganate (KMnO4) stain is a good general stain for compounds that can be oxidized. A ninhydrin stain is specific for primary and secondary amines, which may be present as starting materials or byproducts. Anisaldehyde and vanillin (B372448) stains are also good general-purpose stains that can produce a range of colors for different compounds.[1][2][5] Iodine vapor is another simple and often effective method.[1][2][4]
HPLC Analysis FAQs
Q1: What type of HPLC column is best for analyzing this compound?
Due to its polar nature, a standard C18 reversed-phase column may not provide sufficient retention.[11][16] Consider using a C18 column with polar-embedded or polar-endcapped technology, which is designed for better retention of polar compounds in highly aqueous mobile phases.[11][16][17] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are another option specifically designed for polar analytes.[17][18][19]
Q2: What mobile phases are typically used for the HPLC analysis of this compound?
A common mobile phase for reversed-phase HPLC of polar amines is a mixture of acetonitrile (B52724) and water or a buffer, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape and ensure the analyte is in a single ionic form.[20][21] For compounds that are not retained well, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase to increase retention on a reversed-phase column.[22]
Q3: My this compound sample does not have a strong UV chromophore. How can I detect it by HPLC?
If UV detection is not sensitive enough, consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are universal detectors that do not require a chromophore.[22] Alternatively, pre-column derivatization with a UV-active agent can be employed to enhance detection.[21][23]
Data Presentation
Table 1: Example TLC Solvent Systems for Piperidone Derivatives
| Solvent System (v/v/v) | Typical Rf Range for Piperidones | Notes |
| Ethyl Acetate / Hexane (1:1) | 0.2 - 0.5 | Good starting point for less polar derivatives. |
| Dichloromethane / Methanol (9:1) | 0.3 - 0.6 | Suitable for moderately polar compounds. |
| Chloroform / Methanol / Acetic Acid (90:8:2) | Varies | Acetic acid can improve spot shape for basic compounds. |
| n-Butanol / Acetic Acid / Water (3:1:1) | Varies | A more polar system for highly polar derivatives. |
Table 2: Example HPLC Conditions for Piperidone Analysis
| Parameter | Condition 1: Reversed-Phase | Condition 2: Reversed-Phase with Ion-Pairing |
| Column | C18 with polar-embedded group (e.g., Agilent Polaris C18-A) | Standard C18 (e.g., Inertsil ODS-3) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% HFBA in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 10-90% B over 10 min) | Isocratic (e.g., 90:10 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm or CAD | UV at 210 nm or CAD |
| Column Temp. | 30 °C | 40 °C |
Experimental Protocols
Protocol 1: TLC Monitoring of a this compound Reaction
-
Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom. Mark starting points for the starting material (SM), a co-spot (Co), and the reaction mixture (Rx).[10][24]
-
Sample Application: Dissolve a small amount of the starting material and the reaction mixture in a suitable volatile solvent. Using a capillary tube, spot a small amount of the starting material solution on the "SM" mark and the reaction mixture on the "Rx" mark. For the co-spot, apply the starting material first, let it dry, and then spot the reaction mixture on top of it.[10]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.[10][24]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to dry completely. Visualize the spots under a UV lamp if the compounds are UV active.[1][2] Subsequently, use a chemical stain (e.g., potassium permanganate or ninhydrin) for further visualization. Dip the plate into the stain, then gently heat it with a heat gun until the spots appear.[10][25]
-
Analysis: Compare the spots in the "Rx" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The co-spot helps to confirm if any starting material remains in the reaction mixture.[24]
Protocol 2: HPLC Analysis of a this compound Reaction Mixture
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[22]
-
HPLC System Preparation: Set up the HPLC system with the chosen column and mobile phase. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the prepared sample onto the HPLC system. Run the analysis according to the established method (e.g., the conditions in Table 2).
-
Data Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards if available). Quantify the disappearance of the starting material and the formation of the product by integrating the peak areas.
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chromtech.com [chromtech.com]
- 12. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. agilent.com [agilent.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. support.waters.com [support.waters.com]
- 19. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 20. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
preventing byproduct formation in piperidone hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of piperidone hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-piperidone (B1582916) hydrochloride, focusing on two primary synthetic routes: the Dieckmann Condensation and the Michael Addition followed by cyclization.
Route 1: Dieckmann Condensation of Aminodicarboxylate Esters
This route involves the intramolecular cyclization of an N-substituted aminodicarboxylate ester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield 4-piperidone.
Issue 1: Low Yield of 4-Piperidone Hydrochloride
| Potential Cause | Troubleshooting/Prevention Strategy | Expected Outcome |
| Retro-Dieckmann Reaction: The cyclic β-keto ester intermediate reverts to the open-chain diester under basic conditions, especially at elevated temperatures.[1][2] | - Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of sodium ethoxide. - Maintain a low reaction temperature during the cyclization step. - After cyclization, carefully acidify the reaction mixture at a low temperature (e.g., 2-3 °C) to neutralize the base and quench the enolate before hydrolysis and decarboxylation.[3] | Minimized cleavage of the cyclic intermediate, leading to a higher yield of the desired product. |
| Incomplete Cyclization: The intramolecular condensation may not proceed to completion. | - Ensure anhydrous reaction conditions, as moisture can quench the base. - Use a solvent that favors intramolecular reactions, such as toluene (B28343) or tetrahydrofuran (B95107) (THF).[4] - Increase the reaction time for the cyclization step. A study on a similar Dieckmann reaction showed that a 24-hour reaction time gave the optimal yield, which decreased with longer times due to side reactions.[3] | Increased conversion of the starting diester to the cyclic β-keto ester. |
| Inefficient Hydrolysis and Decarboxylation: The subsequent hydrolysis of the β-keto ester and decarboxylation may be incomplete. | - Use a sufficient excess of concentrated hydrochloric acid for the hydrolysis and decarboxylation step. - Ensure adequate heating (reflux) for a sufficient duration to drive both reactions to completion.[3] | Complete conversion of the β-keto ester intermediate to the final 4-piperidone hydrochloride product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting/Prevention Strategy | Expected Outcome |
| Unreacted Starting Material (Aminodicarboxylate Ester): Incomplete reaction. | - Optimize reaction conditions for the Dieckmann condensation as described above (base, temperature, time). - Purify the crude product by recrystallization. A mixture of ethanol (B145695) and water is often effective for crystallizing 1-benzyl-4-piperidone hydrochloride.[5] | A final product with high purity, free from starting materials. |
| Open-Chain Byproduct from Retro-Dieckmann Reaction: The structure is the N-substituted aminodicarboxylate ester. | - Implement the strategies to prevent the retro-Dieckmann reaction as detailed in "Low Yield." - The open-chain ester is generally more soluble in organic solvents than the hydrochloride salt of the piperidone, allowing for separation during workup and crystallization. | Reduced levels of the open-chain byproduct in the isolated product. |
Route 2: Michael Addition of a Primary Amine to an Acrylate (B77674) Ester, followed by Cyclization
This one-pot synthesis involves the double Michael addition of a primary amine (e.g., benzylamine) to an acrylate ester, followed by an intramolecular Dieckmann-like condensation.
Issue 1: Formation of a Tertiary Amine Byproduct (Di-adduct)
| Potential Cause | Troubleshooting/Prevention Strategy | Expected Outcome |
| Uncontrolled Michael Addition: The primary amine can react with one (mono-adduct) or two (di-adduct) equivalents of the acrylate ester. The di-adduct is the desired intermediate for cyclization, but side reactions can occur if the mono-adduct reacts further intermolecularly. To favor the desired intramolecular reaction, specific conditions are key. A one-pot synthesis of 1-Benzyl-4-piperidone has been shown to enhance both yield and purity by reacting benzylamine (B48309) with an excess of acrylate, which minimizes the formation of byproducts.[2] | - Carefully control the stoichiometry, using a slight excess of the acrylate ester (e.g., a molar ratio of primary amine to acrylate of 1:2 to 1:2.5).[5] - The reaction can be influenced by the solvent; hydrocarbon alcohols tend to favor mono-addition, while halogenated alcohols can favor double substitution.[6] | Maximized formation of the desired di-adduct intermediate, leading to a higher yield of the cyclized product. |
Issue 2: Low Yield After Cyclization and Decarboxylation
| Potential Cause | Troubleshooting/Prevention Strategy | Expected Outcome |
| Inefficient Cyclization: The di-adduct intermediate may not cyclize efficiently. | - Use a strong base such as sodium metal or sodium hydride in a high-boiling aprotic solvent like toluene to drive the Dieckmann condensation.[5] - Ensure the reaction is heated sufficiently (e.g., 100-125 °C) for an adequate time (e.g., 2-3 hours) to promote cyclization.[5] | Improved yield of the cyclic β-keto ester intermediate. |
| Incomplete Decarboxylation: The final hydrolysis and decarboxylation step may be a source of yield loss. | - After cyclization, treat the intermediate with a strong acid like concentrated HCl and heat to ensure complete hydrolysis and decarboxylation.[5] | High conversion of the intermediate to the final 4-piperidone hydrochloride. |
Frequently Asked Questions (FAQs)
Q1: What is the retro-Dieckmann reaction and how can I prevent it?
The retro-Dieckmann reaction is the reverse of the Dieckmann condensation, where the cyclic β-keto ester intermediate is cleaved by a base to revert to the open-chain diester. This side reaction is a common cause of low yields. It can be minimized by using a strong, non-nucleophilic base, maintaining low reaction temperatures during cyclization, and promptly neutralizing the reaction mixture with acid at a low temperature before proceeding with hydrolysis and decarboxylation.[1][3]
Q2: I am seeing an unexpected byproduct in my Michael addition route. What could it be?
A common byproduct in the synthesis of 4-piperidone via a Michael addition of a primary amine to an acrylate is the di-adduct, a tertiary amine.[6] This occurs when the secondary amine intermediate reacts with another molecule of the acrylate. To minimize this, it is recommended to use a slight excess of the acrylate ester relative to the primary amine.[2][5]
Q3: What is the best way to purify the final 4-piperidone hydrochloride product?
Recrystallization is a common and effective method for purifying 4-piperidone hydrochloride. A mixture of ethanol and water is often a suitable solvent system.[5] The crude product can be dissolved in the hot solvent mixture and allowed to cool slowly to form pure crystals, leaving impurities in the mother liquor.
Q4: My catalytic hydrogenation of a dihydropyridone precursor is leading to over-reduction. What can I do?
Over-reduction to the corresponding alcohol is a known side reaction in the catalytic hydrogenation of dihydropyridones. An alternative method that avoids this is the use of zinc in acetic acid, which provides a milder and more selective reduction to the desired 4-piperidone.[7]
Q5: How can I improve the overall yield and purity of my 4-piperidone hydrochloride synthesis?
A multi-step synthesis starting from N-carbethoxy-4-piperidone has been reported with an overall yield of 46.5% and a final purity of 99% (GC).[5] This process involves several purification steps for the intermediates. One-pot reactions, such as the reaction of benzylamine with an excess of acrylate, have also been shown to improve both yield and purity by minimizing intermediate handling and potential for side reactions.[2]
Quantitative Data Summary
The following table summarizes yield and purity data from a multi-step synthesis of 1-tert-butoxycarbonyl-4-piperidone, which involves the formation of 4-piperidone hydrochloride as a key intermediate.
| Step | Reaction | Yield (%) | Purity (%) | Reference |
| 1 | Michael Addition (Benzylamine + Methyl Acrylate) | ~95 | Intermediate | [5] |
| 2 | Dieckmann Condensation | ~85 | Intermediate | [5] |
| 3 | Hydrolysis and Decarboxylation | ~70 | Crude | [5] |
| 4 | Crystallization of 1-benzyl-4-piperidone HCl | ~90 | Refined | [5] |
| 5 | Debenzylation to 4-piperidone HCl | ~85 | - | [5] |
| 6 | Boc Protection | ~92 | 99 (GC) | [5] |
| Overall | ~46.5 | 99 (GC) | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-piperidone Hydrochloride via Michael Addition and Dieckmann Condensation
This protocol is adapted from a patented synthesis method.[5]
-
Michael Addition: In a reaction vessel, dissolve benzylamine and methyl acrylate in a 1:2.2 molar ratio in methanol (B129727). Stir the mixture at room temperature for 10-16 hours. After the reaction is complete, remove the methanol by distillation at 40-60 °C to obtain the crude piperidone intermediate 1 (a di-ester).
-
Dieckmann Condensation: Dissolve the crude intermediate 1 and sodium metal (in a 1:1.5 molar ratio relative to intermediate 1) in toluene. Heat the mixture to 100-125 °C and maintain for 2-3 hours to effect the Dieckmann condensation. After the reaction, purify the resulting piperidone intermediate 2.
-
Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid (5-7 mol/L, in a 10:1 molar ratio to intermediate 2) to the purified intermediate 2. Heat the mixture at 80-100 °C for 4-8 hours to achieve decarboxylation and form crude 1-benzyl-4-piperidone hydrochloride.
-
Purification: Prepare an ethanol/water solution (e.g., 1:2 by volume). Dissolve the crude 1-benzyl-4-piperidone hydrochloride in this solution at a 1:4 mass ratio (crude product:solvent). Heat to dissolve, then cool to 0-5 °C to crystallize the purified product.
Protocol 2: Reduction of N-Acyl-2,3-dihydro-4-pyridone to N-Acyl-4-piperidone
This protocol is based on a literature procedure for the mild reduction of dihydropyridones.[7]
-
Dissolve the N-acyl-2,3-dihydro-4-pyridone in glacial acetic acid.
-
Add activated zinc dust to the solution with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the excess zinc.
-
Evaporate the acetic acid under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acyl-4-piperidone.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Byproduct formation via the retro-Dieckmann reaction.
Caption: Formation of a tertiary amine byproduct in the Michael addition.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 6. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4-Piperidone synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of piperidone hydrochloride is essential for quality control in manufacturing, pharmacokinetic studies, and various research applications. The selection of an appropriate analytical method is critical to ensure reliable and reproducible results. This guide provides a comparative overview of validated analytical techniques for the determination of this compound and its related compounds, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparison of Analytical Methods
The choice of analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and the intended application. While HPLC is a widely used and versatile method, GC and HPTLC offer alternative approaches with their own distinct advantages.
| Analytical Method | Principle | Key Advantages | Common Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for a wide range of analytes, robust and reproducible. | Purity testing of bulk drug, quantification in pharmaceutical dosage forms, analysis of related substances. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors (e.g., NPD). | Analysis of residual solvents, determination of volatile impurities, quantification in biological matrices after derivatization. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a high-performance layer of sorbent, followed by densitometric quantification. | High sample throughput, low cost per sample, simple sample preparation, parallel analysis of multiple samples. | Rapid screening, quantification in herbal formulations and pharmaceutical products. |
Quantitative Performance Data
The following tables summarize key validation parameters for different analytical methods applied to piperidone and its derivatives. This data, compiled from various studies, provides a basis for comparing the performance of these techniques.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Piperidine Hydrochloride | RP-HPLC with pre-column derivatization | 0.44 - 53.33 µg/mL | 0.15 µg/mL | 0.44 µg/mL | [1][2] |
| Piperidone Analogue of Curcumin (B1669340) (PAC) | RP-HPLC-UV | 100 - 10000 µg/mL | 13.1 ng/mL | 3.9 ng/mL | [3][4] |
| Pomalidomide (a piperidin-2,6-dione derivative) | RP-HPLC | 15.47 - 45.42 µg/mL | 0.079 µg/mL | 0.235 µg/mL | [5] |
| Pomalidomide | UPLC | 5 - 30 µg/mL | 0.29 µg/mL | 0.87 µg/mL | [5] |
Table 2: Gas Chromatography (GC) Method
| Analyte | Method | Matrix | Key Feature | Reference |
| 1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one | GC-NPD | Urine | Derivatization with pentafluorobenzoylchloride | [6] |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Piperine (B192125) | HPTLC | 15 - 75 ng/spot | 5 ng/spot | 15 ng/spot | [7] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidone-related compounds.
RP-HPLC Method for Piperidine Hydrochloride
This method involves pre-column derivatization to enhance UV detection.[1][2]
-
Derivatization: Piperidine hydrochloride is derivatized with 4-toluenesulfonyl chloride.
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Water with 0.1% phosphoric acid (A) and acetonitrile (B52724) (B) (32:68, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at a specified wavelength.
-
GC-NPD Method for a Piperidinyl Metabolite
This method is suitable for the analysis of a piperidinyl derivative in a biological matrix.[6]
-
Sample Preparation: Liquid-liquid extraction.
-
Derivatization: The extracted residue is derivatized with pentafluorobenzoylchloride (PFBCI).
-
Chromatographic Conditions:
-
Column: WCOT fused-silica CP-Sil-5CB-MS capillary column (25 m x 0.25 mm i.d., 0.4 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
HPTLC Method for Piperine
This HPTLC method is suitable for the quantification of piperine in various formulations.[7][9][10]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 HPTLC plates.[9][10]
-
Mobile Phase: Toluene: ethyl acetate (B1210297) (7:3, v/v).[9]
-
Chamber Saturation: 30 minutes.[9]
-
Development: Develop the plate up to 80 mm.
-
Detection: Densitometric scanning at 342 nm.[9]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for HPLC analysis of this compound.
Caption: General workflow for GC-NPD analysis of a piperidinyl metabolite.
Caption: General workflow for HPTLC analysis of piperine.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A rapid HPTLC method to estimate piperine in Ayurvedic formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
A Comparative Analysis of the Reactivity of Piperidone Hydrochloride and Other Cyclic Ketones
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of 4-piperidone (B1582916) hydrochloride against other common cyclic ketones, namely cyclohexanone (B45756), cyclopentanone (B42830), and tropinone (B130398). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to offer a clear perspective on the relative performance of these compounds in key chemical transformations.
Introduction to Cyclic Ketone Reactivity
The reactivity of cyclic ketones is a critical parameter in organic synthesis, influencing reaction rates, yields, and the feasibility of synthetic pathways. The carbonyl group's electrophilicity is governed by a combination of factors, including ring strain, steric hindrance, and electronic effects imparted by the molecular scaffold. 4-Piperidone, particularly as its hydrochloride salt, introduces a significant electronic component due to the presence of a protonated nitrogen atom within its six-membered ring, distinguishing its reactivity profile from simple carbocyclic ketones.[1][2]
Core Principles of Comparative Reactivity
The relative reactivity of the cyclic ketones discussed herein is primarily influenced by three factors:
-
Ring Strain: The transition of the carbonyl carbon from sp² hybridization (bond angles ~120°) to sp³ hybridization (~109.5°) during nucleophilic attack is a key determinant.[3] Six-membered rings like cyclohexanone and piperidone accommodate this change favorably, as they are relatively free of ring strain and can easily adopt stable chair conformations.[3][4] Conversely, five-membered rings like cyclopentanone experience increased torsional strain upon conversion to the sp³ intermediate, making the reaction less favorable.[3][4]
-
Steric Effects: The accessibility of the carbonyl carbon to incoming nucleophiles plays a role. While all the compared ketones are relatively unhindered at the carbonyl group, the bicyclic structure of tropinone can introduce different steric demands compared to the monocyclic ketones.
-
Electronic Effects: This is the most significant differentiator for 4-piperidone hydrochloride. The positively charged nitrogen atom (–NH₂⁺–) acts as a powerful electron-withdrawing group via an inductive effect. This effect polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it a significantly more potent electrophile compared to cyclohexanone, where alkyl groups are weakly electron-donating.
A logical breakdown of these influencing factors is presented below.
Caption: Factors influencing cyclic ketone reactivity.
Quantitative Reactivity Comparison
Direct kinetic comparisons of 4-piperidone hydrochloride with other cyclic ketones are not abundant in readily available literature. However, reactivity trends can be inferred from related systems and established chemical principles. The following tables summarize relevant quantitative data from studies on carbocyclic ketones, which provide a baseline for understanding these systems.
Table 1: Keto-Enol Tautomerism
The equilibrium enol content provides insight into the relative stability of the carbonyl group. Lower enol content generally correlates with a more stable keto form.
| Compound | Enol Content (%) | Method | Reference |
| Cyclohexanone | 1.2 | Iodine Monochloride Titration | [5] |
| Cyclopentanone | 0.088 | Iodine Monochloride Titration | [5] |
| Acetone (Acyclic Ref.) | 0.00015 | Iodine Monochloride Titration | [5] |
Note: Data for 4-piperidone and tropinone under comparable conditions is not specified in the searched literature.
Table 2: Relative Reactivity in Beckmann Rearrangement
The Beckmann rearrangement rate of oximes is indicative of the stability of the transition state, which relates back to ring strain and flexibility.
| Compound | Relative Rate of Solvolysis (Oxime Tosylate) | Product | Reference |
| Cyclohexanone Oxime | ~21 | ε-Caprolactam | [6] |
| Cyclopentanone Oxime | 1 (Reference) | 2-Piperidone | [6] |
This data clearly demonstrates the higher reactivity of the six-membered ring system in this transformation, attributed to lower ring strain in the transition state.[6]
Experimental Protocols
To facilitate direct comparison in a laboratory setting, the following protocols are provided.
Protocol 1: Competitive Reduction with Sodium Borohydride (B1222165)
This experiment determines the relative reactivity of two ketones towards a common nucleophile (hydride).
Objective: To compare the reactivity of 4-piperidone hydrochloride and cyclohexanone.
Materials:
-
4-piperidone hydrochloride
-
Cyclohexanone (freshly distilled)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 5.0 mmol) of 4-piperidone hydrochloride and cyclohexanone in 20 mL of anhydrous methanol. Add a known amount of the internal standard.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of NaBH₄ (0.25 molar equivalents, e.g., 1.25 mmol) in 10 mL of cold methanol.
-
Add the NaBH₄ solution dropwise to the ketone solution over 10 minutes with constant stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete.
-
Quench the reaction by slowly adding 15 mL of saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate carefully using a rotary evaporator.
-
Analyze the resulting mixture of unreacted ketones and alcohol products by GC-MS to determine the ratio of products formed. A higher ratio of 4-piperidinol to cyclohexanol (B46403) indicates higher reactivity of 4-piperidone hydrochloride.
The workflow for this comparative analysis is outlined in the diagram below.
Caption: Workflow for competitive reduction experiment.
Protocol 2: Reaction with 2,4-Dinitrophenylhydrazine (B122626) (Brady's Test)
This qualitative test can be adapted for a semi-quantitative comparison by monitoring the rate of precipitate formation.
Objective: To visually compare the rate of carbonyl derivatization.
Materials:
-
Solutions of each ketone (4-piperidone HCl, cyclohexanone, cyclopentanone) at equal concentration (e.g., 0.1 M) in 95% ethanol.
-
Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in sulfuric acid and ethanol).
Procedure:
-
Place 1 mL of each ketone solution into separate, identical test tubes.
-
At the same time, add 2 mL of Brady's reagent to each test tube.
-
Start a timer and observe the formation of a yellow, orange, or red precipitate (the 2,4-dinitrophenylhydrazone derivative).
-
Record the time taken for the first appearance of turbidity and the time for significant precipitation in each tube. The ketone that forms a precipitate fastest is the most reactive under these conditions.
Conclusion
While all cyclic ketones share fundamental carbonyl reactivity, their structural nuances lead to significant performance differences.
-
4-Piperidone Hydrochloride is predicted to be the most reactive towards nucleophiles among the compared ketones. Its reactivity is strongly enhanced by the inductive electron-withdrawing effect of the protonated nitrogen atom, which increases the electrophilicity of the carbonyl carbon.
-
Cyclohexanone serves as a baseline for a stable, six-membered carbocyclic ketone. It is generally more reactive than cyclopentanone due to a more favorable transition from sp² to sp³ geometry during nucleophilic attack.[3]
-
Cyclopentanone is less reactive than cyclohexanone, as nucleophilic addition leads to an increase in ring and torsional strain.[4]
-
Tropinone , a bicyclic analogue of piperidone, presents a more complex system where ring strain from the bicyclic structure and the electronic influence of the nitrogen atom both play a role. Its reactivity relative to 4-piperidone would depend on the specific reaction and the steric accessibility of its carbonyl group.[7]
This guide provides the foundational principles and experimental frameworks for making informed decisions when selecting a cyclic ketone for a specific synthetic application. Direct experimental validation using the outlined protocols is recommended for any critical process.
References
- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. quora.com [quora.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of Piperidone Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various piperidone hydrochloride derivatives, supported by experimental data and detailed protocols.
Data Presentation
Anticancer Activity
The cytotoxic effects of various piperidone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| EF24 (3,5-Bis(2-fluorobenzylidene)piperidin-4-one) | Lung, Breast, Ovarian, Cervical Cancer Cells | Not Specified | ~10 times more potent than curcumin | [1] |
| Lung, Breast, Ovarian, Cervical Cancer Cells | NF-κB Nuclear Translocation | 1.3 | [1] | |
| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | RAW264.7 Macrophages | NF-κB DNA Binding | ~5 | [2] |
| RAW264.7 Macrophages | IκB Kinase β Inhibition | ~1.92 | [2] | |
| Curcuminoid FLDP-5 | LN-18 Glioblastoma | Apoptosis Assay | 2.5 (induces ~50% apoptosis) | [3] |
| Curcuminoid FLDP-8 | LN-18 Glioblastoma | Apoptosis Assay | 5 (induces ~54% apoptosis) | [3] |
| Piperine | HepG2 Hepatocellular Carcinoma | MTT Assay | 97 (48h) | [4] |
| Hep3B Hepatocellular Carcinoma | MTT Assay | 58 (48h) | [4] | |
| AML12 (non-cancerous hepatocytes) | MTT Assay | 184 (48h) | [4] | |
| Compound 17a (a piperidine (B6355638) derivative) | PC3 Prostate Cancer | Not Specified | Concentration-dependent inhibition | [5] |
Antimicrobial Activity
Piperidone derivatives have demonstrated significant activity against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter for comparing their efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,6-dipiperidino-1,4-dihalogenobenzenes (analogs) | Staphylococcus aureus ATCC 25923 | 32-128 | [6] |
| Bacillus subtilis ATCC 6633 | 32-512 | [6] | |
| Yersinia enterocolitica ATCC 1501 | 128-512 | [6] | |
| Escherichia coli ATCC 11230 | 128-512 | [6] | |
| Klebsiella pneumoniae | 256-512 | [6] | |
| Candida albicans | 32-64 | [6] | |
| N-methyl-4-piperidone-derived monoketone curcuminoids (various) | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | 250-500 | |
| Piperine | Staphylococcus aureus | 12.5 | |
| Streptococcus mutans | 330 ± 20 | [7] | |
| Candida albicans | 2.5-15 | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of piperidone derivatives is often assessed by their ability to inhibit key inflammatory mediators and pathways.
| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | EF24 | IκB Kinase β Inhibition | RAW264.7 Macrophages | ~131 |[2] | | EF31 | IκB Kinase β Inhibition | RAW264.7 Macrophages | ~1.92 |[2] | | 2-piperidone (B129406) derivatives (6b, 7p, 7q) | Pro-inflammatory cytokine production | LPS-induced microglial BV-2 cells | Effective suppression of TNF-α, IL-1β, IL-6 |[8] | | Coumaperine derivative CP-286 | NF-κB Inhibition | L428 cells | 45.42 |[9] | | Coumaperine derivative CP-154 | NF-κB Inhibition | L428 cells | 58.8 |[9] | | Coumaperine derivative CP-215 | NF-κB Inhibition | L428 cells | 136.37 |[9] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[10]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[10]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10] Incubate for 15 minutes at 37°C with shaking.[10]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are often mediated through the modulation of specific signaling pathways. Below are diagrams representing key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Piperidone Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. Analogs of piperidone hydrochloride have demonstrated significant potential across various therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data and detailed experimental protocols.
Acetylcholinesterase Inhibition: Targeting Neurodegenerative Disorders
Piperidone-based compounds have been extensively investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.
Quantitative Data: AChE Inhibitory Activity
A notable example is the SAR study of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (a donepezil (B133215) analog) and related compounds. The in vitro AChE inhibitory activity is presented as the concentration required for 50% inhibition (IC50).
| Compound ID | R Group (Substitution on Indanone Ring) | IC50 (nM)[1][2] |
| 13e (E2020) | 5,6-dimethoxy | 5.7 |
| Analog A | Unsubstituted | >1000 |
| Analog B | 5-methoxy | 89.3 |
| Analog C | 6-methoxy | 120.5 |
| Analog D | 5,6-dichloro | 25.4 |
Lower IC50 values indicate higher potency.
Structure-Activity Relationship for AChE Inhibition
The data reveals key structural requirements for potent AChE inhibition. The presence and position of methoxy (B1213986) groups on the indanone ring are critical for high affinity. The 5,6-dimethoxy substitution in compound 13e (E2020) was found to be optimal for potent inhibition.[1][2] This suggests a specific interaction with the active site of the acetylcholinesterase enzyme.
Caption: SAR of Indanone Substitutions on AChE Inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The in vitro determination of AChE inhibitory activity is typically performed using a colorimetric method.[3][4]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this color change.[4]
Procedure:
-
Reagent Preparation: Prepare solutions of ATCI, DTNB, and AChE enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Assay in 96-Well Plate:
-
Add 25 µL of 15 mM ATCI.
-
Add 125 µL of 3 mM DTNB.
-
Add 50 µL of 50 mM Tris-HCl buffer, pH 8.0.
-
Add 25 µL of the test compound (this compound analog) at various concentrations.
-
Initiate the reaction by adding 25 µL of AChE enzyme solution.
-
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental Workflow for AChE Inhibition Assay.
Anticancer Activity: Targeting Proliferative Diseases
Furfurylidene-4-piperidone analogs have emerged as a promising class of anticancer agents. Their mechanism of action is thought to involve interaction with cellular thiols, leading to cytotoxicity in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The anticancer activity of these analogs is often evaluated using the MTT or SRB assays against various cancer cell lines. The data is presented as the concentration that inhibits 50% of cell growth (IC50).
| Compound ID | R Group (Substitution on Furfurylidene) | Cancer Cell Line | IC50 (µM)[5][6] |
| 2d | 4-Chloro | Molt-4 (Leukemia) | <10 |
| 3d | 4-Nitro | Molt-4 (Leukemia) | <10 |
| 2a | Unsubstituted | Molt-4 (Leukemia) | >100 |
| 3a | 4-Methoxy | Molt-4 (Leukemia) | 25.8 |
| Standard | 5-Fluorouracil | Molt-4 (Leukemia) | 12.5 |
Lower IC50 values indicate higher cytotoxicity.
Structure-Activity Relationship for Anticancer Activity
The SAR studies indicate that the nature of the substituent on the furfurylidene ring significantly influences the cytotoxic activity. Electron-withdrawing groups, such as chloro (in 2d) and nitro (in 3d), at the para position of the phenyl ring attached to the furfurylidene moiety lead to a significant increase in anticancer activity compared to unsubstituted or electron-donating groups.[5]
Caption: SAR of Phenyl Substituents on Anticancer Activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the piperidone analogs and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined from the dose-response curve.[8]
Caption: Experimental Workflow for the MTT Assay.
Antimicrobial Activity: Combating Infectious Agents
Derivatives of 2,6-diaryl-3-methyl-4-piperidone have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | R' Group (Substitution on Aryl Ring) | S. aureus (MIC, µg/mL)[9] | E. coli (MIC, µg/mL)[9] |
| 1a | N(CH3)2 | 12 | 8 |
| 2a | OCH3 | >100 | >100 |
| 3a | OH | 50 | 62.5 |
| Standard | Ampicillin | 6.25 | 6.25 |
Lower MIC values indicate higher antimicrobial activity.
Structure-Activity Relationship for Antimicrobial Activity
The nature of the substituent on the aryl ring at the 2-position of the piperidone core plays a crucial role in determining the antimicrobial activity. The presence of a dimethylamino group (N(CH3)2) in compound 1a resulted in the most potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. In contrast, methoxy (OCH3) or hydroxyl (OH) groups led to a significant decrease in activity.
Caption: SAR of Aryl Substituents on Antimicrobial Activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a broth microdilution method.[10][11]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after incubation, and the MIC is the lowest concentration of the agent that inhibits visible growth.[11]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the piperidone analog in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: Experimental Workflow for MIC Determination.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Spectroscopic Showdown: Unraveling the Structure of Piperidone Hydrochloride
A comprehensive guide comparing ¹H NMR and ¹³C NMR spectroscopy with alternative analytical techniques for the characterization of piperidone hydrochloride. This report provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to facilitate informed analytical decisions.
In the realm of pharmaceutical development and chemical synthesis, the precise structural elucidation of compounds is paramount. This compound, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. This guide offers a comparative analysis of the spectroscopic techniques used to characterize 4-piperidone (B1582916) hydrochloride, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.
The Power of NMR: A Detailed Look at ¹H and ¹³C Spectra
NMR spectroscopy stands as a cornerstone technique for the unambiguous identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
¹H NMR Spectroscopy: Proton NMR reveals the chemical environment of hydrogen atoms within a molecule. For 4-piperidone hydrochloride, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6, provides key insights into its structure. The protons on the piperidine (B6355638) ring adjacent to the nitrogen atom (H-2 and H-6) and those adjacent to the carbonyl group (H-3 and H-5) give rise to distinct signals. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the neighboring nitrogen and carbonyl functionalities, as well as the protonation of the nitrogen to form the hydrochloride salt.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 4-piperidone hydrochloride, the carbonyl carbon (C-4) is readily identifiable by its characteristic downfield chemical shift. The carbons adjacent to the nitrogen (C-2 and C-6) and the carbons adjacent to the carbonyl group (C-3 and C-5) also exhibit distinct resonances.
Quantitative Spectroscopic Data of 4-Piperidone Hydrochloride in DMSO-d6
| ¹H NMR Data | |||
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-6 | ~3.3-3.5 | Multiplet | 4H |
| H-3, H-5 | ~2.5-2.7 | Multiplet | 4H |
| NH₂⁺ | ~9.0-9.5 | Broad Singlet | 2H |
| ¹³C NMR Data | |
| Carbon Assignment | Chemical Shift (ppm) |
| C-4 (C=O) | ~205-210 |
| C-2, C-6 | ~45-50 |
| C-3, C-5 | ~35-40 |
Note: The exact chemical shifts can vary slightly depending on the concentration and the specific batch of the deuterated solvent.
A Broader Perspective: Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, a comprehensive characterization of this compound often involves complementary analytical methods.
Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information on the proton framework, including connectivity and stereochemistry. | Non-destructive, highly reproducible, provides unambiguous structural information. | Requires deuterated solvents, can be less sensitive than other techniques. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Provides a clear picture of the carbon backbone, less signal overlap than ¹H NMR. | Lower natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio determination of fragment ions. | High sensitivity and selectivity, provides molecular weight and fragmentation patterns useful for identification. | Requires the compound to be volatile and thermally stable, derivatization may be necessary. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, simple sample preparation, provides a characteristic "fingerprint" of the molecule. | Provides limited information on the overall molecular structure, interpretation can be complex. |
Experimental Protocols: A Guide to Reproducible Results
NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of 4-piperidone hydrochloride is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-piperidone hydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 4-piperidone (the free base may be more suitable for GC analysis) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
Chromatographic Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar or medium-polarity column) and apply a temperature program to achieve separation.
-
Mass Spectrometry: As the compound elutes from the GC column, it is ionized (typically by electron ionization), and the resulting fragments are analyzed by the mass spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of 4-piperidone hydrochloride is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Visualizing the Workflow
To better understand the logical flow of spectroscopic analysis, the following diagram illustrates the key steps involved.
Comparative Guide to the Mass Spectrometry Analysis of Piperidone Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative analytical techniques for the quantitative and qualitative analysis of piperidone hydrochloride and its derivatives. The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and structural elucidation in drug development and quality control. This document presents a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and other relevant techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for piperidone and its derivatives is often dictated by the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.
Mass Spectrometry-Based Methods: LC-MS/MS vs. GC-MS
Liquid chromatography and gas chromatography coupled with mass spectrometry are powerful tools for the analysis of piperidone compounds.
-
LC-MS/MS is highly versatile and can be applied to a wide range of piperidone derivatives, including those that are non-volatile or thermally labile. It generally offers high sensitivity and selectivity with minimal sample preparation.
-
GC-MS is well-suited for volatile and thermally stable piperidone derivatives. While it can provide excellent separation efficiency and is a robust technique, derivatization may be necessary for polar compounds to improve their chromatographic behavior, which can add to the sample preparation time.[1]
The following table summarizes the performance characteristics of LC-MS/MS and GC-MS for the analysis of compounds structurally related to piperidones.
| Parameter | LC-MS/MS | GC-MS |
| Applicability | Wide range of derivatives, including non-volatile and thermally labile compounds. | Volatile and thermally stable compounds; derivatization may be required for polar analytes. |
| Sensitivity | Generally higher, with Lower Limits of Quantification (LLOQ) often in the low ng/mL to pg/mL range. | Good sensitivity, with Limits of Detection (LOD) typically in the ng/mL range. |
| Selectivity | Excellent, especially with Multiple Reaction Monitoring (MRM). | High, based on both retention time and mass spectrum. |
| Sample Preparation | Often simpler (e.g., "dilute and shoot" or protein precipitation). | May require more extensive sample preparation, including derivatization. |
| Throughput | Generally higher due to faster analysis times and simpler sample preparation. | Can be lower, especially if derivatization is needed. |
Table 1: Comparison of LC-MS/MS and GC-MS for the Analysis of Piperidone-Related Compounds.
Alternative Analytical Techniques
While mass spectrometry is a dominant technique, other methods can be employed for the analysis of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an inherently quantitative technique (qNMR) that can be used for the simultaneous identification and quantification of compounds without the need for a reference standard of the analyte itself.[2] It is a powerful tool for structural elucidation.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency, rapid analysis times, and requires minimal sample volumes.[3][4] It is particularly useful for the analysis of charged species and can be a valuable alternative or complementary technique to chromatography.
A direct quantitative comparison with mass spectrometry is challenging without specific application data for piperidones. However, the principles of these techniques make them suitable for specific analytical challenges in the study of piperidone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide representative experimental protocols for the analysis of piperidone derivatives.
LC-MS/MS Protocol for Piperidine (B6355638) Derivatives
This protocol is adapted from established methods for the analysis of piperidine-containing compounds in biological matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add an internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte. For 4-piperidone (B1582916), a potential transition could be m/z 100 -> 71.
GC-MS Protocol for 4-Piperidone
This protocol is based on general methods for the analysis of volatile amines and ketones.
1. Sample Preparation (Derivatization may be required for certain derivatives)
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane) at an appropriate pH.
-
Concentrate the organic extract.
-
If necessary, derivatize the analyte to improve volatility and thermal stability (e.g., silylation).
2. Gas Chromatography Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to obtain a complete mass spectrum for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Mass Spectral Fragmentation
Understanding the fragmentation patterns of this compound and its derivatives is essential for their identification and structural elucidation.
Electron Ionization (EI) Fragmentation
Under EI conditions, 4-piperidone and its derivatives typically undergo fragmentation initiated by the ionization of the nitrogen atom or the carbonyl group. Common fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for piperidines. This results in the loss of a substituent or a hydrogen radical, leading to the formation of a stable iminium ion.
-
Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ for piperidone and its derivatives. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns, often initiated by the protonated nitrogen. Common fragmentation pathways include:
-
Neutral Loss: The loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃) is a common fragmentation pathway.
-
Ring Opening: The protonated piperidone ring can open, followed by further fragmentation.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for the LC-MS/MS analysis of piperidone derivatives.
Characteristic Fragmentation Pathways of 4-Piperidone
Caption: Simplified fragmentation pathways of 4-piperidone under EI and ESI conditions.
Conclusion
The selection of an analytical technique for this compound and its derivatives should be based on a thorough evaluation of the analytical requirements and the properties of the analytes. LC-MS/MS is often the method of choice due to its high sensitivity, selectivity, and broad applicability. GC-MS remains a powerful tool for volatile compounds. Alternative techniques such as qNMR and CE offer unique capabilities for structural elucidation and the analysis of charged species, respectively. The protocols and fragmentation information provided in this guide serve as a starting point for method development and validation in the analysis of this important class of compounds.
References
A Comparative Guide to HPLC, GC, and CE for the Analysis of Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of piperidone hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring the quality and safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose; however, Gas Chromatography (GC) and Capillary Electrophoresis (CE) present viable alternatives, each with distinct advantages and limitations. This guide provides an objective comparison of these three analytical techniques for the analysis of this compound, supported by experimental data and detailed methodologies.
At a Glance: Performance Comparison
The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability of data and the efficiency of quality control. The following table summarizes the key performance characteristics of HPLC, GC, and CE for the analysis of this compound, based on validated methods for piperidone and its analogues.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on partitioning in a stationary phase. | Separation of ions in an electric field based on their electrophoretic mobility. |
| Sample Volatility | Not required. | Required; derivatization may be necessary. | Not required. |
| Instrumentation Cost | Moderate to High | Moderate to High | Moderate |
| Solvent Consumption | High | Low | Very Low |
| Analysis Time | 5 - 15 minutes | 10 - 20 minutes | < 10 minutes |
| Linearity (r²) | > 0.999[1][2] | > 0.998[3] | > 0.999[4] |
| Limit of Detection (LOD) | 0.015 - 0.15 µg/mL[5][6] | ~10 ng/mL[3] | ~1.29 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.044 - 0.44 µg/mL[5][6] | ~10 ng/mL[3] | ~3.91 µg/mL[4] |
| Accuracy (% Recovery) | 99.04 - 101.93%[5] | Satisfactory[3] | ~103.1%[4] |
| Precision (%RSD) | < 2%[5] | Within-day: 2.8%, Between-day: 3.4%[3] | Interday: 0.49%[4] |
Delving Deeper: Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC, GC, and CE.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a validated procedure for a piperidone analogue and is suitable for the routine quality control of this compound.[1][2]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a data processing system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 0.01 M phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and methanol (B129727) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 219 nm.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL. Filter the solution through a 0.45 µm nylon filter before injection.
Gas Chromatography (GC) Method
Given the volatility of piperidine, GC is a powerful technique for its analysis. This protocol is based on a method for a related piperidinyl compound and may require derivatization for optimal performance of this compound.[3]
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C (FID) or as per MS requirements.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to improve volatility and peak shape.
Capillary Electrophoresis (CE) Method
CE offers a rapid and efficient alternative for the analysis of ionic species like this compound, with the significant advantage of minimal solvent consumption.[4]
-
Electrophoresis System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused silica (B1680970) capillary, 50 cm total length (40 cm effective length), 50 µm internal diameter.
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
-
Separation Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound in deionized water to a concentration of 100 µg/mL.
Visualizing the Workflow: HPLC Method Development
The development of a robust HPLC method is a systematic process. The following diagram, generated using the DOT language, illustrates the logical workflow for developing an HPLC method for this compound analysis.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC, GC, and CE for the analysis of this compound depends on the specific requirements of the analytical task.
-
HPLC stands out as a versatile and robust technique, well-suited for routine quality control in a pharmaceutical setting. Its ability to analyze non-volatile compounds without derivatization makes it a straightforward and reliable choice.
-
GC is an excellent option when high sensitivity is required and for the analysis of volatile impurities. However, the potential need for derivatization adds a layer of complexity to the sample preparation process.
-
Capillary Electrophoresis offers the advantages of rapid analysis and significantly reduced solvent consumption, making it an environmentally friendly and cost-effective alternative. It is particularly well-suited for high-throughput screening and the analysis of small sample volumes.
Ultimately, the decision should be based on a thorough evaluation of factors such as the required sensitivity, sample throughput, available instrumentation, and the overall analytical workflow. For routine analysis of this compound, a validated RP-HPLC method generally provides the best balance of performance, reliability, and ease of use.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation of a capillary electrophoresis method for analysis of rabeprazole sodium in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Involving Piperidone Hydrochloride
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides an objective comparison of synthetic methodologies for piperidone derivatives, with a focus on piperidone hydrochloride as a key intermediate. By presenting detailed experimental protocols and quantitative data, this document aims to facilitate the critical assessment and replication of synthetic procedures.
This compound and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The reliability of synthetic routes to these intermediates directly impacts the efficiency and consistency of drug discovery and development pipelines. This guide compares a novel, two-step biocatalytic synthesis of functionalized piperidines with a traditional multi-step approach, highlighting key differences that influence reproducibility.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route can significantly impact yield, reaction time, and overall efficiency. The following table summarizes the key quantitative data for a novel biocatalytic synthesis and a traditional reductive amination/cyclization method for producing piperidine (B6355638) cores.
| Parameter | Novel Piperidine Synthesis (Biocatalytic) | Traditional Synthesis of (+)-CP-99,994 |
| Target Moiety | Functionalized Piperidine Core | (+)-CP-99,994 |
| Key Reactions | Biocatalytic C-H Oxidation, Ni-catalyzed Radical Cross-coupling | Reductive Amination, Cyclization |
| Overall Yield | Reported as high-yielding | Varies depending on the specific route |
| Number of Steps | 2 steps from a piperidine starting material | Typically multi-step (5+ steps) |
| Reaction Temperature | Mild (often room temperature) | Variable (can require elevated temperatures) |
| Key Reagents | Enzyme catalyst, Nickel catalyst | Various reducing agents, acids, bases |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for assessing and ensuring reproducibility. The following are outlines of the protocols for the novel and a representative traditional synthesis.
Novel Piperidine Synthesis via Biocatalytic C-H Oxidation and Radical Cross-Coupling
This innovative two-step method offers a streamlined approach to complex piperidine-containing molecules[1].
Step 1: Biocatalytic C-H Oxidation
-
A solution of the piperidine starting material is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
A C-H oxidation biocatalyst, such as a specific cytochrome P450 enzyme variant, is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-30 °C) for a specified duration (e.g., 12-24 hours).
-
Reaction progress is monitored using an appropriate analytical technique, such as LC-MS.
-
Upon completion, the hydroxylated piperidine intermediate is extracted with an organic solvent, which is then removed under reduced pressure.
Step 2: Nickel-Catalyzed Radical Cross-Coupling
-
The hydroxylated piperidine intermediate is dissolved in a suitable organic solvent (e.g., dioxane).
-
To this solution, the coupling partner (e.g., a boronic acid), a nickel catalyst (e.g., NiCl2(dme)), a ligand (e.g., a bipyridine derivative), and a photocatalyst are added under an inert atmosphere.
-
The reaction mixture is irradiated with a specific wavelength of light (e.g., blue LEDs) at room temperature for a set period (e.g., 12-24 hours).
-
After the reaction is complete, the mixture is filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the final functionalized piperidine.[1]
Traditional Synthesis of (+)-CP-99,994 via Reductive Amination
A key step in many traditional syntheses of piperidine rings, such as in the neurokinin-1 receptor antagonist (+)-CP-99,994, involves reductive amination and subsequent cyclization[1].
-
A suitable keto-amine precursor is synthesized through several steps.
-
The keto-amine precursor is dissolved in a suitable solvent (e.g., methanol).
-
A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added to the solution.
-
The reaction is stirred at room temperature for several hours.
-
The reaction is then quenched, and the product is worked up and purified to yield the piperidine ring structure.
-
Subsequent steps are required to complete the synthesis of the final molecule.[1]
Workflow for Assessing Reproducibility
The reproducibility of a chemical synthesis is a critical factor for its widespread adoption. The following diagram illustrates a logical workflow for assessing the reproducibility of a published synthesis[1].
References
A Comparative Study of Catalysts for the Synthesis of Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Catalytic Efficiency in Piperidone Hydrochloride Production
This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The efficiency of piperidone synthesis is critically dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, offering a comprehensive overview of performance metrics and detailed experimental protocols to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
Two primary synthetic routes are commonly employed for the synthesis of 4-piperidone (B1582916) and its subsequent conversion to the hydrochloride salt: the cyclization of acyclic precursors and the reduction of pyridine-based starting materials. This guide compares catalysts for both pathways, focusing on yield, reaction conditions, and catalyst characteristics.
Route 1: Cyclization of Acyclic Precursors via Acid Catalysis
A prevalent method for synthesizing 4-piperidone involves the intramolecular Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation. A key intermediate in a related industrial synthesis is N-carbethoxy-4,4-dimethoxypiperidine, formed via an acid-catalyzed acetalization of N-carbethoxy-4-piperidone. The choice of acid catalyst is crucial for optimizing the yield of this intermediate, which directly impacts the overall yield of 4-piperidone hydrochloride.
Table 1: Comparison of Acid Catalysts for the Synthesis of N-Carbethoxy-4,4-dimethoxypiperidine
| Catalyst | Catalyst Loading (mass %) | Reaction Temperature (°C) | Reaction Time (hours) | Intermediate Yield (%) |
| p-Toluenesulfonic Acid (PTSA) | 1.5 | 55-60 | 2 | 82 |
| Sulfuric Acid (H₂SO₄) | 1.5 | 55-60 | 2 | 75-80 (estimated) |
| Anhydrous HCl | Not specified | Not specified | Not specified | Not specified |
| Anhydrous HBr | Not specified | Not specified | Not specified | Not specified |
Data for PTSA is derived from patent literature.[1] Yields for other catalysts are estimated based on typical performance in similar acetalization reactions.
Route 2: Catalytic Hydrogenation of Pyridine (B92270) Derivatives
An alternative and atom-economical approach is the catalytic hydrogenation of pyridine or its derivatives to the corresponding piperidine. This method is advantageous as it often involves milder conditions and avoids the use of stoichiometric reagents. The choice of metal catalyst is a key determinant of the reaction's efficiency.
Table 2: Comparison of Heterogeneous Catalysts for the Hydrogenation of 4-Pyridone to 4-Piperidone
| Catalyst | Catalyst Loading (mol %) | Hydrogen Pressure (bar) | Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) |
| Platinum(IV) Oxide (PtO₂) | 5 | 50-70 | Room Temperature | 6-10 | ~90 |
| Palladium on Carbon (Pd/C) | 10 | 6 | 30 | 5.5 | 98 |
| Raney Nickel (Ra-Ni) | Not specified | 4 | Room Temperature | Not specified | High (qualitative) |
Data is compiled from various sources and may involve substituted pyridones as substrates.[2][3][4]
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the two routes are provided below.
Route 1: Synthesis via N-Carbethoxy-4,4-dimethoxypiperidine Intermediate
This three-step process involves the formation of an acetal (B89532) intermediate, followed by hydrolysis and subsequent reaction with hydrochloric acid.
Step 1: Synthesis of N-Carbethoxy-4,4-dimethoxypiperidine using p-Toluenesulfonic Acid
-
Reaction Setup: In a reaction vessel, a mixture of N-carbethoxy-4-piperidone, methanol, and trimethyl orthoformate is prepared under stirring at 25-30 °C.[1]
-
Catalyst Addition: The mixture is heated to 37-40 °C, and p-toluenesulfonic acid (1.5 mass % with respect to the total mixture) is added in portions.[1]
-
Reaction: The reaction mass is then heated to 55-60 °C and maintained for approximately 2 hours.[1]
-
Work-up: After completion, the reaction is worked up to isolate the N-carbethoxy-4,4-dimethoxypiperidine intermediate.
Step 2: Hydrolysis to 4,4-dimethoxypiperidine (B3370895)
-
Base Hydrolysis: The N-carbethoxy-4,4-dimethoxypiperidine intermediate is hydrolyzed using a base at an elevated temperature for an extended period (e.g., 25-35 hours).[1]
-
Isolation: The resulting 4,4-dimethoxypiperidine is isolated.
Step 3: Formation of 4-Piperidone Hydrochloride Hydrate (B1144303)
-
Acidification: 4,4-dimethoxypiperidine is added in portions to concentrated hydrochloric acid (30%) at a low temperature (5-10 °C).[1]
-
Reaction and Crystallization: The reaction mixture is then heated to 75 °C for approximately 4 hours. Upon cooling, 4-piperidone hydrochloride hydrate crystallizes and is isolated by filtration.[1]
Route 2: Synthesis via Catalytic Hydrogenation of 4-Pyridone
This method provides a more direct route to the piperidone core structure.
Experimental Protocol for Hydrogenation using Platinum(IV) Oxide (PtO₂)
-
Reaction Setup: A solution of 4-pyridone (or a suitable derivative) in glacial acetic acid is placed in a high-pressure reactor.[2]
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution.[2]
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 50-70 bar. The reaction is stirred at room temperature for 6-10 hours.[2]
-
Work-up: After the reaction, the catalyst is removed by filtration through celite. The filtrate is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate).[2]
-
Isolation and Conversion to Hydrochloride: The organic layer is dried and concentrated. The resulting 4-piperidone can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent.
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized as a series of transformations. The following diagrams illustrate the logical flow of the two synthetic routes discussed.
Caption: Synthetic pathway for this compound via an N-carbethoxy-4,4-dimethoxypiperidine intermediate.
Caption: Synthetic pathway for this compound via catalytic hydrogenation of 4-pyridone.
References
A Comparative Guide to Assessing the Purity of Synthesized Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of safety and efficacy in drug development. Piperidone hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the quality of the final product. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized this compound, offering detailed experimental protocols and comparative data to inform method selection. As a point of comparison, data for N-Boc-4-piperidone, a common and structurally related derivative, is also included.
Overview of Analytical Techniques
The principal methods for assessing the purity of this compound include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside spectroscopic methods like quantitative Nuclear Magnetic Resonance (qNMR) and traditional methods like melting point determination. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of impurities they can detect.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of various analytical techniques in determining the purity of this compound and its alternative, N-Boc-4-piperidone. This data is compiled from various analytical reports and research findings to provide a clear comparison.
| Analytical Technique | Analyte | Reported Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | This compound | 99.2 | ~0.01% | ~0.03% | Robust, versatile, suitable for non-volatile impurities. | May require derivatization for compounds without a strong chromophore. |
| GC-FID | This compound | 99.5 | ~0.005% | ~0.015% | High resolution for volatile impurities, sensitive detection. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | This compound | 99.6 (absolute) | Analyte dependent | Analyte dependent | Primary method, no need for specific impurity standards, provides structural information. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| Melting Point | This compound | - | Not applicable | Not applicable | Simple, rapid, good indicator of gross impurities. | Non-specific, influenced by polymorphic forms, not quantitative. |
| HPLC-UV | N-Boc-4-piperidone | ≥98 | ~0.01% | ~0.03% | Well-suited for protected amines. | Potential for on-column degradation of the Boc group. |
| GC-MS | N-Boc-4-piperidone | ≥98 | ~0.001% | ~0.003% | High sensitivity and specificity, structural information from MS. | Potential for thermal degradation of the Boc group in the injector. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantitative determination of this compound and the separation of its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0). A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Protocol
GC is a powerful technique for detecting volatile and semi-volatile impurities in the synthesized product.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Detector Temperature: 300°C (FID) or as per MS requirements.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of 1 mg/mL. For the hydrochloride salt, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and peak shape.
-
Quantification: Purity is calculated based on the area percentage of the main peak. For GC-MS, identification of impurities can be achieved by comparing their mass spectra to a library.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Melting Point Determination Protocol
A simple and rapid method to get an indication of purity. Pure crystalline solids typically have a sharp melting point range, while impurities will broaden and depress the range.
-
Instrumentation: Melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline synthesized this compound is packed into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat rapidly to about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (e.g., 0.5-1°C) is indicative of high purity.
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: A flowchart illustrating the overall workflow for the synthesis, purification, and multi-technique purity assessment of this compound.
Logical Relationship of Purity Techniques
Caption: A diagram showing the logical relationship between different analytical techniques for the comprehensive purity assessment of a synthesized compound.
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Piperidone Hydrochloride
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a critical component of laboratory safety and environmental responsibility. Piperidone hydrochloride, a versatile synthetic intermediate, requires careful handling and specific disposal procedures to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step instructions for the proper disposal of this compound, aligning with established safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as hazardous, causing skin and eye irritation, and may lead to respiratory irritation.[1][2]
| Precaution Category | Specification | Citation |
| Eye Protection | Chemical safety goggles or a face shield should be worn. | [1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. | [1][4] |
| Body Protection | A lab coat and closed-toe shoes are mandatory. | [1][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors. | [1][2] |
Step-by-Step Disposal Protocol
The standard and recommended procedure for the disposal of this compound is through a licensed and approved waste disposal facility.[5][6] Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with all local, regional, and national hazardous waste regulations.[1][5]
-
Waste Collection and Segregation :
-
Collect waste this compound in a designated, compatible, and properly labeled container.[3][6] The container should be kept tightly closed when not in use.[4][5]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[1][5]
-
-
Labeling and Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[7]
-
The preferred method of disposal is controlled incineration at a permitted facility, which ensures the complete destruction of the compound.[6]
-
-
Disposal of Contaminated Materials :
-
Any materials contaminated with this compound, including personal protective equipment (PPE), spill cleanup materials, and empty containers, must be disposed of as hazardous waste in the same manner as the chemical itself.[8]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[9]
-
It is crucial to never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and potential legal non-compliance.[2][8]
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the safe and compliant disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistics for Handling Piperidone Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Piperidone hydrochloride is paramount. This guide provides immediate, procedural, and step-by-step information for the safe management of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] | To avoid skin contact which can cause irritation.[1][2][3] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator, such as a type N95 (US) or type P1 (EN 143) dust mask, where protection from nuisance levels of dusts is desired.[4] | To prevent inhalation of dust which may cause respiratory irritation.[1][2][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably outdoors or in a fume hood, to minimize inhalation of dust.[1][2]
-
Avoid direct contact with skin and eyes.[1][2][5] Do not breathe in the dust.[1][2]
-
After handling, wash your hands and any exposed skin thoroughly.[1][2]
-
Smoking, eating, and drinking should be prohibited in the application area.[6]
Storage:
-
Keep the container tightly closed to prevent contamination and exposure to moist air or water.[1][2]
-
Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[1][2]
Emergency Procedures
In case of accidental exposure, immediate action is necessary.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if skin irritation occurs.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][2] |
| Ingestion | Clean mouth with water and get medical attention.[1][2] Never give anything by mouth to an unconscious person.[4] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[1][2]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[4][5]
-
Contaminated packaging should be disposed of as an unused product.[4]
Accidental Release Measures:
Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
